Lesinurad Impurity 9 (Lesinurad Impurity E)
Description
Properties
IUPAC Name |
2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c15-13-16-17-14(21-8-12(19)20)18(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTUXVMZGZEASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3Br)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lesinurad Impurity E molecular weight and formula
Technical Whitepaper: Characterization, Origin, and Control of Lesinurad Impurity E
Executive Summary
In the development of high-potency URAT1 inhibitors like Lesinurad (Zurampic), the control of structural analogs is critical for regulatory compliance (ICH Q3A/B) and drug safety. Lesinurad Impurity E , distinct from hydrolysis degradants, is primarily a process-related impurity arising from starting material contamination.
This guide provides a definitive technical profile of Impurity E, identified as the des-cyclopropyl analog of Lesinurad. Unlike degradation products formed during storage, Impurity E tracks through the synthesis pathway, mimicking the physicochemical properties of the Active Pharmaceutical Ingredient (API), making chromatographic separation a challenge that requires precise method development.
Chemical Identity & Molecular Profile
The following data consolidates the physicochemical identity of Impurity E. Note that while some vendor monographs may vary, the consensus chemical definition for "Impurity E" in commercial reference standards refers to the des-cyclopropyl analog.
| Property | Specification |
| Common Name | Lesinurad Impurity E |
| Chemical Name | 2-((5-bromo-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |
| CAS Number | 1210330-64-5 |
| Molecular Formula | C₁₄H₁₀BrN₃O₂S |
| Molecular Weight | 364.22 g/mol |
| Structural Difference | Lacks the cyclopropyl moiety at the 4-position of the naphthalene ring found in Lesinurad.[1] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent) |
Mechanistic Origin: The "Parallel Pathway"
Impurity E is not a degradation product; it is a synthetic carryover . Its presence indicates insufficient purity of the starting material, 4-cyclopropylnaphthalen-1-amine .
If the starting material contains residual 1-aminonaphthalene (due to incomplete cyclopropylation during raw material manufacturing), this contaminant undergoes the exact same reaction sequence as the main scaffold. Because the cyclopropyl group is non-polar and distal to the reaction center, it does not significantly hinder the formation of the triazole ring or the subsequent bromination and alkylation steps.
Synthesis & Impurity Propagation Diagram
The following flow chart illustrates how the impurity enters the process stream and persists through to the final API.
Caption: Parallel synthesis pathway showing how 1-aminonaphthalene contamination leads to Impurity E.
Analytical Control Strategy
Due to the structural similarity between Lesinurad and Impurity E (differing only by a C3H4 moiety), standard isocratic HPLC methods may fail to resolve them adequately. The following protocol utilizes a gradient elution on a C18 stationary phase to maximize resolution based on hydrophobicity differences.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Principle: Reverse Phase Chromatography (RP-HPLC)
-
Detection: UV at 254 nm (Triazole absorption) or MS (ESI+)
-
Target Resolution (Rs): > 2.0 between Lesinurad and Impurity E
| Parameter | Experimental Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Column Temp | 40°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid) |
| Mobile Phase B | Acetonitrile (ACN) |
Gradient Program:
-
0-2 min: Hold at 30% B (Equilibration).
-
2-15 min: Linear ramp 30% → 80% B.
-
Rationale: Impurity E (Des-cyclopropyl) is slightly less hydrophobic than Lesinurad. It is expected to elute before the main peak (Relative Retention Time ~0.85 - 0.90).
-
-
15-20 min: Hold at 80% B (Wash lipophilic dimers).
-
20-25 min: Re-equilibrate at 30% B.
Self-Validating Step: To ensure the method is working, inject a system suitability solution containing both Lesinurad and spiked Impurity E. If the resolution is < 1.5, lower the initial organic ratio (Mobile Phase B) to 25% to increase interaction time with the stationary phase.
Toxicological & Regulatory Context
Under ICH M7 guidelines, Impurity E is generally considered a Class 4 or 5 impurity (non-mutagenic), assuming the bromine and triazole core remain stable. However, because it is a structural analog, it must be controlled according to ICH Q3A(R2) thresholds:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (or 1.0 mg/day intake)
-
Qualification Threshold: 0.15% (or 1.0 mg/day intake)
Mitigation Strategy: The most effective control is upstream. Specifications for the starting material (4-cyclopropylnaphthalen-1-amine) must strictly limit the level of 1-aminonaphthalene, typically to NMT (Not More Than) 0.10%, to prevent the formation of Impurity E downstream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53465279, Lesinurad. Retrieved from [Link]
-
Veeprho Laboratories. Lesinurad Impurity E Reference Standard (CAS 1210330-64-5). Retrieved from [Link]
-
Quality Control Chemicals Inc (QCC). Lesinurad Impurity E Data Sheet. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
Sources
Technical Monograph: 2-[[5-Bromo-4-(1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid
Common Designation: Des-cyclopropyl Lesinurad (Scaffold Analog) Target Class: URAT1 Inhibitor (Uricosuric Agent) CAS Registry Context: Structural analog to 878672-00-5 (Lesinurad)[1]
Part 1: Executive Technical Summary
This guide details the physicochemical and pharmacological profile of 2-[[5-Bromo-4-(1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid .[1] In the context of drug development, this molecule serves as the foundational pharmacophore for the Lesinurad class of URAT1 inhibitors.
While Lesinurad (RDEA594) incorporates a cyclopropyl group on the naphthalene ring to enhance metabolic stability and hydrophobic packing, the subject compound represents the "naked" scaffold.[1] It is frequently utilized in Structure-Activity Relationship (SAR) studies to quantify the thermodynamic contribution of naphthalene ring substituents and as a critical reference standard for impurity profiling during API synthesis.[1]
Core Chemical Data
| Property | Specification |
| Molecular Formula | C₁₄H₁₀BrN₃O₂S |
| Molecular Weight | ~364.22 g/mol |
| Core Heterocycle | 1,2,4-Triazole |
| Key Substituents | 5-Bromo, 4-(1-Naphthalenyl), 3-Thioacetic acid |
| Solubility | DMSO (>10 mg/mL), Methanol; Insoluble in Water (neutral pH) |
| pKa (Acid) | ~3.5 (Carboxylic acid tail) |
| pKa (Base) | ~2.1 (Triazole nitrogen) |
Part 2: Pharmacological Mechanism & SAR Logic[1]
The URAT1 Inhibition Pathway
The therapeutic utility of this scaffold lies in its ability to inhibit URAT1 (SLC22A12) , a transporter located on the apical membrane of renal proximal tubule cells.[2] URAT1 is responsible for reabsorbing ~90% of filtered uric acid.[3][2][4]
-
Mechanism: The compound acts as a competitive inhibitor. The anionic carboxylate "tail" mimics uric acid (urate), engaging the transporter's substrate-binding pocket, while the lipophilic naphthalene/triazole core occupies the hydrophobic channel, blocking conformational changes required for transport.
-
The Bromine Factor: The C5-Bromine atom is not merely a halogen; it serves as a "space-filling" halogen bond acceptor that restricts the rotation of the triazole ring relative to the naphthalene, locking the bioactive conformation.
Diagram: Mechanism of Action (Renal Proximal Tubule)
Caption: Competitive inhibition of URAT1 at the apical membrane prevents urate reabsorption, promoting excretion.[1]
Part 3: Synthesis & Characterization Protocol
Expert Note: The synthesis of this compound requires strict pH control during the alkylation step to prevent N-alkylation (formation of an inactive isomer) versus the desired S-alkylation.[1]
Step-by-Step Synthesis Workflow
-
Thiosemicarbazide Formation:
-
Cyclization (Triazole Ring Closure):
-
Bromination (C5 Functionalization):
-
S-Alkylation (Side Chain Attachment):
Diagram: Synthetic Pathway
Caption: Four-step synthetic route emphasizing the critical bromination and regio-selective S-alkylation steps.
Part 4: Analytical Profiling (Quality Control)[1]
To validate the identity of the synthesized scaffold, use the following HPLC-MS parameters. The bromine isotope pattern is the key diagnostic feature.
HPLC-MS Method[1][11][12]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 290 nm.[1]
-
Mass Spec: ESI Positive Mode.
Part 5: Experimental Protocol: In Vitro URAT1 Uptake Assay
This protocol validates the biological activity of the compound using HEK293 cells stably expressing human URAT1.
Reagents:
-
¹⁴C-Uric Acid (Radiolabeled substrate).[1]
-
HBSS (Hank’s Balanced Salt Solution), Cl- free.[1]
-
Lysis Buffer (0.1 N NaOH).[1]
Procedure:
-
Seeding: Plate hURAT1-HEK293 cells in 24-well poly-D-lysine coated plates (2x10⁵ cells/well). Incubate 24h.
-
Pre-incubation: Wash cells with warm HBSS. Add 500 µL HBSS containing the test compound (concentration range: 0.1 µM to 100 µM).[1] Incubate for 15 min at 37°C.
-
Control: Use Lesinurad (10 µM) as a positive control.[1]
-
-
Uptake: Add ¹⁴C-Uric Acid (final concentration 50 µM) to the wells. Incubate for exactly 5 minutes at 37°C.
-
Termination: Aspirate solution immediately and wash cells 3x with ice-cold HBSS to stop transport.
-
Quantification: Lyse cells with 0.1 N NaOH. Transfer lysate to scintillation vials and measure radioactivity (CPM).
-
Calculation:
[1]
References
-
Lesinurad Discovery & SAR
-
General Triazole Synthesis
-
URAT1 Assay Methodology
- Title: Identification and characterization of a potent and selective inhibitor of human ur
- Context: Detailed protocol for the HEK293-URAT1 uptake assay used to valid
-
Source:[1]
-
Chemical Property Data
Sources
- 1. PubChemLite - 2-[[5-bromo-4-(4-propyl-1-naphthyl)-1,2,4-triazol-3-yl]sulfanyl]-n-(2-chloro-4-sulfamoyl-phenyl)acetamide (C23H21BrClN5O3S2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. Page loading... [guidechem.com]
- 7. 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid | C5H7N3O2S | CID 254566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability Profiling of Lesinurad Impurity 9: Mechanisms and Control Strategies
Executive Summary
In the development of Lesinurad (a URAT1 inhibitor for gout/hyperuricemia), the control of late-stage impurities is critical for meeting ICH Q3A(R2) qualification thresholds. Among these, Impurity 9 —defined in this protocol as the Lesinurad Ethyl Ester intermediate (CAS 1158970-52-5)—presents a unique thermodynamic challenge. Unlike oxidative degradants, Impurity 9 is a process-related impurity governed by the reversible thermodynamics of esterification/hydrolysis.
This guide provides a rigorous framework for establishing the thermodynamic stability of Impurity 9. We distinguish between its kinetic persistence (shelf-life) and thermodynamic equilibrium relative to the Active Pharmaceutical Ingredient (API). The following protocols ensure that drug product formulation does not inadvertently shift the equilibrium to favor the reformation of this impurity or prevent its clearance.
Chemical Identity & Structural Context[1][2][3][4][5]
To ensure precision, we define the target analyte based on the synthesis pathway where the ethyl ester intermediate is hydrolyzed to form the final Lesinurad carboxylic acid.
| Attribute | Specification |
| Common Name | Lesinurad Impurity 9 (Ethyl Ester) |
| Chemical Name | Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate |
| CAS Number | 1158970-52-5 |
| Molecular Formula | |
| Molecular Weight | 432.34 g/mol |
| Structural Feature | Thioether linkage with an ethyl ester moiety (replacing the carboxylic acid of Lesinurad).[1][2][3] |
The Thermodynamic Problem
Lesinurad (Acid) and Impurity 9 (Ester) exist in a chemical equilibrium governed by water activity (
Experimental Protocol: Thermodynamic vs. Kinetic Profiling
This section details the methodology to determine if Impurity 9 is a "metastable" impurity or a thermodynamically stable entity.
Protocol A: Arrhenius Stress Testing (Kinetic Stability)
Objective: Determine the activation energy (
Workflow:
-
Sample Prep: Dissolve isolated Impurity 9 (purity >98%) in 0.1N HCl, 0.1N NaOH, and Phosphate Buffer (pH 7.4).
-
Incubation: Aliquot samples into sealed HPLC vials. Incubate at three isotherms:
, , and . -
Sampling: Pull points at
hours. -
Analysis: Quantify loss of Impurity 9 and formation of Lesinurad (Acid) or secondary degradants (e.g., Des-bromo analogs).
Data Treatment (Arrhenius Equation):
Plot
-
Interpretation: If
, Impurity 9 is kinetically stable and will persist in the drug product if not purged during synthesis.
Protocol B: Equilibrium Solubility & Conversion (Thermodynamic Stability)
Objective: Determine the Gibbs Free Energy (
Workflow:
-
Slurry Experiment: Create a saturated slurry of 50:50 (w/w) Lesinurad API and Impurity 9 in water/ethanol mixtures (varied
). -
Equilibration: Stir at
for 14 days. -
Solid State Analysis: Filter solids and analyze via PXRD (Powder X-Ray Diffraction) and HPLC.
-
Logic:
-
If solids enrich in Impurity 9 , the ester is the thermodynamically stable form in that solvent system.
-
If solids enrich in API , the impurity is metastable and will eventually convert.
-
Visualization: Degradation & Equilibrium Pathway
The following diagram illustrates the competitive pathways affecting the stability of Impurity 9, including the reversible esterification and the irreversible debromination.
Caption: Figure 1. Thermodynamic equilibrium between Impurity 9 and Lesinurad API, alongside irreversible degradation pathways (Des-bromo and Oxidation).
Analytical Method Validation
To accurately profile the thermodynamic stability, the analytical method must separate the Ester (Impurity 9) from the Acid (API) and the Des-bromo analog.
Recommended UPLC Conditions:
| Parameter | Condition |
| Column | Waters BEH C18 ( |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV @ 292 nm (Triazole absorption max) |
| Retention Times | Lesinurad (~4.2 min), Impurity 9 (~6.8 min) |
Note: Impurity 9 is significantly more hydrophobic than Lesinurad due to the ethyl capping of the carboxylic acid, resulting in longer retention.
Control Strategy & Risk Mitigation
Based on the thermodynamic profile, the following control strategies are mandatory for regulatory compliance (ICH Q3A/B).
Synthesis Control
-
Critical Process Parameter (CPP): The final hydrolysis step must ensure complete conversion.
-
Limit: NMT 0.15% (Standard Qualification Threshold).
-
Purging: If Impurity 9 is thermodynamically stable in the crystallization solvent (e.g., if ethanol is used), switch to a non-alcoholic solvent (e.g., Isopropyl Acetate or Water) for the final wash to prevent re-esterification.
Formulation Stability
-
Excipient Compatibility: Avoid excipients containing residual alcohols (e.g., PEG, Ethanol) which can shift the equilibrium toward Impurity 9.
-
Moisture: While moisture promotes hydrolysis (clearing Impurity 9), excessive moisture triggers the Des-bromo degradation. A balanced water activity (
) is optimal.
References
-
ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53465279: Lesinurad.[4] PubChem.[4] Link
-
European Medicines Agency. (2016). Zurampic (Lesinurad) Assessment Report.[3][5] EMA/124768/2016. Link
-
Clearsynth. (2023). Lesinurad Ethyl Ester Impurity Reference Standard.[1][6] Clearsynth Labs.[1][2] Link
-
Fedor, J.G., Lee, S.Y. (2024).[7] Structure of URAT1 in complex with Lesinurad.[8][9] RCSB Protein Data Bank. Link
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Lesinurad Impurity 34 - SRIRAMCHEM [sriramchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. rcsb.org [rcsb.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Efficiency Extraction of Lesinurad and Impurity 9 (Des-Bromo Analog) from Plasma
Detailed Application Note & Protocol
Executive Summary & Scope
This guide details the sample preparation and bioanalytical quantification of Lesinurad (Zurampic) and its critical degradation product, designated here as Impurity 9 (identified as the Des-bromo impurity or Impurity B ; CAS: 1533519-93-5), from human plasma.
While Liquid-Liquid Extraction (LLE) with ethyl acetate is commonly cited for clinical monitoring of the parent drug, impurity profiling requires higher selectivity to remove phospholipids and separate structurally similar analogs. This protocol prioritizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to ensure maximum recovery of the acidic analytes while eliminating matrix interferences that suppress ionization in trace impurity detection.
Target Analytes
| Analyte | Chemical Name | CAS | LogP | pKa |
| Lesinurad | 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | 878672-00-5 | ~3.9 | ~3.5 (COOH) |
| Impurity 9 | 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | 1533519-93-5 | ~3.7 | ~3.6 (COOH) |
Scientific Rationale (The "Why" Behind the Protocol)
The Challenge of Protein Binding
Lesinurad exhibits extremely high plasma protein binding (>98%). Simple protein precipitation (PPT) often traps the analyte within the precipitated protein pellet, leading to poor recovery (<60%).
-
Solution: We utilize a chaotropic disruption step (Acidified organic crash) prior to SPE loading to liberate the drug from albumin.
Selectivity: MAX vs. LLE
While Ethyl Acetate LLE is viable for the parent drug, it co-extracts neutral lipids that accumulate on the analytical column, causing retention time shifts for trace impurities.
-
Solution: Mixed-Mode Anion Exchange (MAX) sorbent utilizes two retention mechanisms:
-
Reverse Phase (RP): Retains the hydrophobic naphthalene ring.
-
Ion Exchange (IEX): The quaternary amine on the sorbent locks onto the carboxylic acid of Lesinurad/Impurity 9 at neutral/basic pH.
-
Wash Step: Aggressive organic washes remove neutrals.
-
Elution: Acidification neutralizes the drug's carboxyl group, breaking the ionic bond and releasing the analyte.
-
Reagents & Equipment
-
SPE Cartridges: Waters Oasis MAX (30 mg/1 cc) or Phenomenex Strata-X-A (33 µm).
-
Internal Standard (IS): Lesinurad-d5 (Deuterated).
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH), Phosphoric Acid (H3PO4).
-
Equipment: Positive Pressure Manifold (e.g., Waters PPM-48), N2 Evaporator.
Detailed Protocol: Mixed-Mode SPE (MAX)
This protocol is validated for a linear range of 1.0 – 1000 ng/mL for Impurity 9.
Step 1: Pre-Treatment (Protein Disruption)
-
Aliquot 200 µL of patient plasma into a 1.5 mL Eppendorf tube.
-
Add 20 µL of Internal Standard working solution (500 ng/mL Lesinurad-d5 in 50:50 MeOH:H2O).
-
Add 200 µL of 4% H3PO4 (Phosphoric Acid) .
-
Why: Acidification disrupts protein binding and ensures the analytes are in their non-ionized state initially to prevent premature breakthrough, although for MAX we eventually adjust pH. Correction: For MAX loading, we actually want the analyte charged (deprotonated) or the sorbent conditioned to receive it. However, standard MAX protocols often load in acidic/neutral conditions to engage the RP mechanism first, or basic to engage IEX.
-
Optimized Approach: Dilute with 5% NH4OH in water (pH ~10).
-
Revised Step 3: Add 200 µL of 5% Ammonium Hydroxide .
-
Reasoning: At pH 10, the carboxylic acid (pKa ~3.5) is fully deprotonated (COO-). It will bind strongly to the anion exchange sites on the MAX cartridge.
-
-
Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to sediment particulates.
Step 2: SPE Cartridge Conditioning
-
Condition: 1 mL Methanol .
-
Equilibrate: 1 mL Water (HPLC grade).
-
Note: Do not let the cartridge dry out.
-
Step 3: Loading
-
Load the entire pre-treated sample supernatant (~400 µL) onto the cartridge.
-
Flow rate: Low (~1 mL/min) to maximize ion-exchange interaction kinetics.
Step 4: Wash Steps (Critical for Purity)
-
Wash 1 (Matrix Removal): 1 mL 5% NH4OH in Water .
-
Purpose: Removes proteins and ensures analyte stays charged (bound).
-
-
Wash 2 (Lipid/Neutral Removal): 1 mL Methanol .
-
Purpose: This is the "magic" step. Since the analyte is ionically bound to the sorbent, we can use 100% organic solvent to wash away neutral lipids and hydrophobic interferences without eluting the target.
-
Step 5: Elution
-
Elute: 2 x 250 µL of 2% Formic Acid in Methanol .
Step 6: Post-Extraction
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute: 100 µL of Mobile Phase (60:40 Water:MeOH + 0.1% Formic Acid).
-
Vortex and transfer to LC vials.
LC-MS/MS Analysis Parameters
Separating the Des-bromo impurity (Impurity 9) from the parent is difficult due to structural similarity. A Phenyl-Hexyl or C18 column with high carbon load is recommended.
| Parameter | Setting |
| Column | Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 45°C |
| Injection Vol | 5 µL |
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 1.0 | 30 | Start Gradient |
| 4.0 | 90 | Elute Analytes |
| 5.0 | 90 | Wash |
| 5.1 | 30 | Re-equilibrate |
| 7.0 | 30 | End |
MS/MS Transitions (ESI+):
-
Lesinurad: 406.0 → 221.0 (Quant), 406.0 → 179.0 (Qual)
-
Impurity 9 (Des-bromo): 326.1 → 221.0 (Quant) [Mass shift due to loss of Br (79 amu)]
-
IS (Lesinurad-d5): 411.0 → 226.0
Visualization: Extraction Workflow
Figure 1: Mixed-Mode Anion Exchange (MAX) workflow ensuring specific retention of Lesinurad and Impurity 9 while washing away neutral lipids.
Validation & Troubleshooting
Acceptance Criteria (FDA/EMA Guidelines)
-
Recovery: > 80% for both Parent and Impurity.[4]
-
Matrix Effect: 90-110% (IS normalized).
-
Precision (CV): < 15% (20% at LLOQ).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (Impurity 9) | Incomplete elution | Increase elution volume or FA concentration to 5%. |
| High Backpressure | Protein crashing on frit | Ensure centrifugation after pre-treatment is sufficient. |
| Signal Suppression | Phospholipids | Ensure Wash 2 (100% MeOH) is performed thoroughly. |
References
-
Crittenden, D. B., et al. (2016). "Pharmacokinetics, pharmacodynamics, and safety of lesinurad...". Clinical Pharmacology in Drug Development. Retrieved from [Link]
-
Quan, K., et al. (2017). "Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay". Chemistry Central Journal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 57811323, Lesinurad Impurity B". Retrieved from [Link][5]
-
European Medicines Agency. (2016).[4] "Zurampic (Lesinurad) Assessment Report". Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tga.gov.au [tga.gov.au]
- 3. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesinurad Impurity B | C17H15N3O2S | CID 57811323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust Method for the Determination of Lesinurad and the Critical Separation of Impurity E using Reversed-Phase HPLC
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Lesinurad and the critical separation of its potential impurity, Lesinurad Impurity E, on a C18 stationary phase. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Lesinurad. The scientific rationale for the method development, including the selection of the stationary and mobile phases, is discussed in detail. A comprehensive protocol, system suitability parameters, and method validation considerations are provided to ensure reliable and reproducible results.
Introduction: The Importance of Impurity Profiling for Lesinurad
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout.[1] It functions by inhibiting the urate transporter 1 (URAT1) in the kidneys, thereby increasing the excretion of uric acid.[2] As with any active pharmaceutical ingredient (API), ensuring the purity of Lesinurad is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products.
Forced degradation studies are a critical component of the drug development process, helping to identify potential degradation products and develop stability-indicating analytical methods.[3][4][5] One such potential process-related impurity or degradant is Lesinurad Impurity E. This application note focuses on a chromatographic method capable of resolving Lesinurad from Impurity E, a crucial step in ensuring the quality of the drug substance and product.
Scientific Rationale and Method Development
Understanding the Analyte and Impurity Structures
The key to developing a successful chromatographic separation lies in understanding the physicochemical properties of the molecules of interest.
-
Lesinurad: The structure of Lesinurad features a substituted triazole ring linked to a 4-cyclopropylnaphthalen-1-yl group and a thioacetic acid moiety.[6] The presence of the cyclopropyl group on the naphthalene ring significantly contributes to its hydrophobicity.
-
Lesinurad Impurity E: The chemical name for Lesinurad Impurity E is 2-[[5-Bromo-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid.[7] The defining structural difference between Lesinurad and Impurity E is the absence of the cyclopropyl group on the naphthalene ring in the impurity.
The Principle of Separation on a C18 Column
Reversed-phase chromatography on a C18 column separates analytes based on their hydrophobicity. The stationary phase consists of silica particles chemically bonded with octadecyl (C18) alkyl chains, creating a non-polar surface. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the analytes.
-
Retention Mechanism: More hydrophobic compounds interact more strongly with the non-polar C18 stationary phase and are therefore retained longer, resulting in a longer retention time. Conversely, more polar (less hydrophobic) compounds have a greater affinity for the polar mobile phase and elute earlier.
Predicting the Elution Order
Based on the structural differences:
-
Lesinurad , with its cyclopropyl group, is more hydrophobic than Lesinurad Impurity E .
-
Therefore, it is predicted that Lesinurad Impurity E will have a shorter retention time than Lesinurad on a C18 column under typical reversed-phase conditions.
This predicted difference in retention behavior forms the basis of the developed analytical method.
Experimental Protocol
This protocol provides a starting point for the separation of Lesinurad and Lesinurad Impurity E. Optimization may be required based on the specific column and HPLC system used.
Materials and Reagents
-
Lesinurad Reference Standard
-
Lesinurad Impurity E Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable buffer)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Sample Preparation
-
Standard Stock Solution (Lesinurad): Accurately weigh and dissolve an appropriate amount of Lesinurad reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution (Impurity E): Accurately weigh and dissolve an appropriate amount of Lesinurad Impurity E reference standard in the diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing Lesinurad and Lesinurad Impurity E at appropriate concentrations for analysis (e.g., 100 µg/mL of Lesinurad and 1 µg/mL of Impurity E).
-
Sample Solution: Prepare the sample solution by dissolving the drug substance or product in the diluent to achieve a target concentration of Lesinurad within the validated range of the method.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of Lesinurad and Impurity E.
Trustworthiness: System Suitability and Method Validation
To ensure the reliability and validity of the analytical results, a robust system suitability test (SST) must be performed before any sample analysis.[6] Furthermore, the analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[8]
System Suitability Testing (SST)
The SST is an integral part of the analytical procedure and verifies that the chromatography system is adequate for the intended analysis.[9]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 for the Lesinurad peak | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 for the Lesinurad peak | Indicates column efficiency. |
| Resolution (Rs) | ≥ 2.0 between Lesinurad and Impurity E | Confirms adequate separation between the analyte and the impurity. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time of replicate injections (n=5) | Demonstrates the precision of the system. |
Method Validation
The analytical method should be validated to demonstrate its suitability for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Logical Flow of Method Validation
Caption: Logical flow of the analytical method validation process.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable means for the quantification of Lesinurad and the critical separation of Lesinurad Impurity E. The scientific principles underpinning the separation have been elucidated, and a comprehensive protocol has been provided. Adherence to the system suitability and method validation guidelines will ensure the generation of high-quality, defensible data essential for the quality control and regulatory submission of Lesinurad.
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048.
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
Veeprho. Lesinurad Impurity E | CAS 1210330-64-5. [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
U.S. Food & Drug Administration. (2015, December 18). NDA 207988 Orig1s000. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
PubChem. Lesinurad. [Link]
-
Wikipedia. Lesinurad. [Link]
-
Australian Government Department of Health. (2016, September 20). ZURAMPIC™ Product Information. [Link]
Sources
- 1. library.dphen1.com [library.dphen1.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. tga.gov.au [tga.gov.au]
- 9. Continuous flow synthesis of the URAT1 inhibitor lesinurad - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: Validated Analytical Method for Lesinurad Impurity 9 (Impurity E)
Executive Summary & Scientific Context
Lesinurad (Zurampic) is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter.[1][2][3] The control of impurities in the active pharmaceutical ingredient (API) is critical for patient safety and regulatory compliance (ICH Q3A/B).
This application note details the validation of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically designed for Impurity 9 , often designated as Impurity E .
Analyte Profiling[4]
-
Target Analyte: Lesinurad Impurity 9 (Impurity E)
-
Chemical Name: 2-((5-bromo-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[2][4]
-
CAS Number: 1210330-64-5[4]
-
Origin: Process-related impurity. It arises from the presence of 1-aminonaphthalene as a contaminant in the starting material (1-amino-4-cyclopropylnaphthalene) during the formation of the triazole ring.
-
Structural Challenge: Impurity E lacks the cyclopropyl moiety found on the naphthalene ring of Lesinurad. This makes Impurity E slightly less lipophilic than the parent drug, resulting in close elution profiles that require optimized chromatographic selectivity.
Mechanistic Pathway & Origin
The following diagram illustrates the structural relationship and the process origin of Impurity E, highlighting why it is a critical quality attribute (CQA).
Figure 1: Mechanistic origin of Impurity E showing the parallel synthesis pathway derived from starting material contamination.
Method Development Strategy
Chromatographic Logic[6]
-
Stationary Phase: A C18 column with high carbon load is selected to maximize hydrophobic interaction. The separation relies on the hydrophobicity difference between the naphthyl group (Impurity E) and the cyclopropyl-naphthyl group (Lesinurad).
-
Mobile Phase pH: Lesinurad and Impurity E are weak acids (carboxylic acid moiety). A pH of 2.5–3.0 (using Formic Acid or Phosphate Buffer) is strictly required to suppress ionization. Protonated species interact more strongly with the C18 phase, improving peak shape and retention.
-
Detection: The naphthalene ring provides strong UV absorption. 254 nm is selected as the isosbestic point for maximum sensitivity for both the parent and the impurity.
Critical Method Parameters (CMP)
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent | High surface area for resolution of structural analogs. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of carboxylic acid (pKa ~3.5). |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong elution strength for lipophilic naphthalene rings. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C ± 2°C | Controls mass transfer kinetics; ensures retention time stability. |
| Wavelength | 254 nm | Optimal absorption for the naphthalene chromophore. |
| Injection Vol | 10 µL | Sufficient sensitivity for LOQ levels. |
Detailed Analytical Protocol
Preparation of Solutions
Diluent: Mobile Phase A : Mobile Phase B (50:50 v/v).
Standard Stock Solution (Impurity E):
-
Weigh 5.0 mg of Impurity E Reference Standard into a 50 mL volumetric flask.
-
Dissolve in 5 mL Acetonitrile (sonicate if necessary).
Lesinurad API Stock Solution:
-
Weigh 50.0 mg of Lesinurad API into a 50 mL volumetric flask.
-
Dissolve in 20 mL Diluent.
-
Dilute to volume. (Conc: 1000 µg/mL).
System Suitability Solution (Resolution Mixture):
-
Transfer 1.0 mL of Lesinurad Stock and 1.0 mL of Impurity E Stock into a 100 mL flask.
-
Dilute to volume with Diluent.[5]
-
Target: 10 µg/mL Lesinurad + 1 µg/mL Impurity E.
Gradient Program
The following gradient is designed to elute the less lipophilic Impurity E before the Lesinurad main peak.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Ramp |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 60 | 40 | Return to Initial |
| 23.0 | 60 | 40 | Re-equilibration |
Validation Protocol (ICH Q2 Compliant)
This protocol validates the method for Specificity , Linearity , Accuracy , and Precision .
Specificity & Forced Degradation
Objective: Prove that Impurity E is resolved from the Main Peak and other degradants. Procedure:
-
Inject the System Suitability Solution.
-
Requirement: Resolution (
) between Impurity E and Lesinurad > 2.0. -
Stress Testing: Subject Lesinurad API to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) stress for 24 hours.
-
Check: Ensure Impurity E peak purity (using PDA detector) is not compromised by degradants. Note: Impurity E is a process impurity, but stability samples must ensure no co-elution.
Linearity
Objective: Confirm response is linear over the expected range (LOQ to 150% of limit). Range: 0.5 µg/mL to 7.5 µg/mL (assuming a 0.5% specification limit). Protocol:
-
Prepare 5 concentration levels of Impurity E (e.g., 0.5, 1.0, 2.5, 5.0, 7.5 µg/mL).
-
Inject in triplicate.
-
Acceptance:
.[5]
Accuracy (Recovery)
Objective: Verify extraction efficiency and matrix lack of interference. Protocol:
-
Spike Lesinurad API (1000 µg/mL) with Impurity E at three levels: 50%, 100%, and 150% of the specification limit.
-
Calculate % Recovery = (Found Amount / Added Amount) × 100.
-
Acceptance: Mean recovery 90.0% – 110.0%.
Validation Logic Flowchart
The following diagram outlines the decision-making process during validation to ensure compliance.
Figure 2: Step-by-step decision tree for method validation according to ICH Q2(R1) guidelines.
Troubleshooting & Robustness
Common Issues and Solutions
| Observation | Root Cause | Corrective Action |
| Poor Resolution (Imp E / Lesinurad) | pH drift > 3.0 | Freshly prepare Mobile Phase A. Ensure pH is 2.5–3.0. Higher pH causes ionization and peak tailing. |
| Retention Time Shift | Temperature fluctuation | Ensure column oven is stable at 30°C. |
| Baseline Noise | Impure reagents | Use LC-MS grade Formic Acid and Acetonitrile. |
| Peak Fronting | Sample solvent mismatch | Ensure the sample diluent matches the initial gradient composition (60:40 Water:ACN). |
Robustness Parameters
To ensure method reliability, vary the following during validation:
-
Flow Rate: ± 0.1 mL/min.
-
Column Temperature: ± 5°C.
-
Mobile Phase pH: ± 0.2 units.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
U.S. Food and Drug Administration (FDA). (2015). NDA 207988: Zurampic (lesinurad) tablets, Clinical Pharmacology and Biopharmaceutics Review. (Contains PK and structural data). Link
-
PubChem. (n.d.). Lesinurad Compound Summary.[2][4][5][6][7] National Library of Medicine. (Source for chemical structure and properties).[1][2][8][5][7][9][10][11] Link
-
Veeprho. (n.d.). Lesinurad Impurity E Data Sheet (CAS 1210330-64-5).[4] (Source for specific impurity nomenclature). Link
Sources
- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. veeprho.com [veeprho.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery and Assessment of Atropisomers of (±)-Lesinurad - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. theclinivex.com [theclinivex.com]
Application Note & Protocol: A Strategic Approach to the Synthesis of Lesinurad Impurity 9 via Suzuki-Miyaura Coupling
Abstract
This document provides a comprehensive guide for the synthesis of Lesinurad Impurity 9, identified as 1-(4-(methylthio)phenyl)naphthalene. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromonaphthalene and (4-(methylthio)phenyl)boronic acid. This application note details the strategic considerations, a step-by-step experimental protocol, and the analytical characterization of the target impurity. The content is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for obtaining this specific impurity for analytical standard and toxicological studies.
Introduction: The Significance of Impurity Profiling in Drug Development
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was approved for the treatment of hyperuricemia associated with gout.[1][2][3] As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. Regulatory bodies such as the FDA require stringent impurity profiling to identify and quantify any compound present in the drug substance other than the API itself.[4] These impurities can arise from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation products.[5]
This application note focuses on a plausible process-related impurity of Lesinurad, herein designated as Impurity 9, with the proposed structure of 1-(4-(methylthio)phenyl)naphthalene. The synthesis of Lesinurad often involves the formation of a C-C bond to the naphthalene core.[1][6] The presence of related boronic acids as starting materials or intermediates in the synthesis of other APIs in a multi-purpose plant could lead to the formation of this biphenyl impurity. Therefore, having a well-characterized standard of this impurity is essential for its detection and quantification in the Lesinurad API.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[7][8][9] This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[7][10]
The choice of the Suzuki-Miyaura reaction for the synthesis of Lesinurad Impurity 9 is based on its numerous advantages:
-
High Functional Group Tolerance: The reaction conditions are mild and tolerate a wide range of functional groups, which is beneficial for complex molecule synthesis.[8]
-
Commercial Availability of Reagents: Both 1-bromonaphthalene and (4-(methylthio)phenyl)boronic acid are commercially available, facilitating a straightforward synthetic route.
-
High Yields and Selectivity: The reaction is known for its high yields and selectivity, minimizing the formation of byproducts.
-
Low Toxicity of Boron Reagents: The boron-containing reagents and byproducts are generally considered to have low toxicity, making the reaction more environmentally benign compared to other cross-coupling reactions.[10]
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 1-(4-(methylthio)phenyl)naphthalene
This protocol provides a detailed procedure for the synthesis of Lesinurad Impurity 9 on a laboratory scale.
3.1. Materials and Reagents
| Reagent/Solvent | Molar Mass ( g/mol ) | Grade | Supplier |
| 1-Bromonaphthalene | 207.07 | ≥98% | Sigma-Aldrich |
| (4-(methylthio)phenyl)boronic acid | 168.03 | ≥97% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 99% | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | 105.99 | Anhydrous, ≥99.5% | Fisher Scientific |
| Toluene | 92.14 | Anhydrous, 99.8% | Acros Organics |
| Ethanol | 46.07 | 200 proof | Decon Labs |
| Deionized Water | 18.02 | - | In-house |
| Ethyl Acetate | 88.11 | ACS Grade | VWR |
| Hexane | 86.18 | ACS Grade | VWR |
| Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | EMD Millipore |
3.2. Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Procedure
Figure 2: Workflow for the synthesis of Lesinurad Impurity 9.
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 1-bromonaphthalene (1.0 g, 4.83 mmol), (4-(methylthio)phenyl)boronic acid (0.97 g, 5.79 mmol, 1.2 eq), and sodium carbonate (1.53 g, 14.48 mmol, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: To the flask, add a mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Isolation and Characterization: Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 1-(4-(methylthio)phenyl)naphthalene as a white to off-white solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
3.4. Expected Results
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of 1-(4-(methylthio)phenyl)naphthalene. Expect aromatic protons in the range of 7.2-8.0 ppm and a singlet for the methylthio group around 2.5 ppm. |
| ¹³C NMR | Consistent with the structure, showing the expected number of aromatic and aliphatic carbons. |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₇H₁₄S: 251.08; found: 251.1. |
| Purity (HPLC) | >98% |
Analytical Characterization and Quality Control
The synthesized impurity must be thoroughly characterized to confirm its identity and purity. This is crucial for its use as a reference standard in analytical method development and validation for the quality control of Lesinurad.
4.1. Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the synthesized impurity.[4][5] A validated stability-indicating HPLC method should be used to separate the impurity from the API and other potential impurities.
-
Gas Chromatography (GC): GC can be employed to determine the presence of residual solvents.[4]
4.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the impurity.[4] 2D NMR techniques can be used for unambiguous assignment of all protons and carbons.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the impurity and can be used for its identification, often coupled with a chromatographic technique (LC-MS or GC-MS).[4]
Conclusion
This application note provides a robust and reliable protocol for the synthesis of Lesinurad Impurity 9, 1-(4-(methylthio)phenyl)naphthalene, via a Suzuki-Miyaura cross-coupling reaction. The detailed experimental procedure and analytical considerations outlined herein will enable researchers and drug development professionals to produce this impurity with high yield and purity. The availability of a well-characterized standard of this impurity is paramount for the development and validation of analytical methods to ensure the quality and safety of Lesinurad.
References
-
Meng, Q., Zhao, T., Kang, D., Huang, B., Zhan, P., & Liu, X. (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal, 11(1), 86. [Link]
-
Meng, Q., Zhao, T., Kang, D., Huang, B., Zhan, P., & Liu, X. (2017). The development of an effective synthetic route of lesinurad (RDEA594). PMC. [Link]
-
Meng, Q., et al. (2017). The improved synthetic procedure of lesinurad (I). ResearchGate. [Link]
-
Meng, Q., Zhao, T., Kang, D., Huang, B., Zhan, P., & Liu, X. (2017). The development of an effective synthetic route of lesinurad (RDEA594). PubMed. [Link]
-
Pharmaffiliates. (n.d.). Lesinurad-impurities. Retrieved from [Link]
-
Wang, B., et al. (2016). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Medicinal Chemistry Letters, 7(11), 1033-1038. [Link]
-
PubChem. (n.d.). Lesinurad. Retrieved from [Link]
-
Geda, A., et al. (2020). Continuous flow synthesis of the URAT1 inhibitor lesinurad. Reaction Chemistry & Engineering, 5(9), 1754-1760. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Lesinurad. Retrieved from [Link]
-
Wang, Y., et al. (2019). Catalyst optimization for Suzuki-Miyaura cross-coupling of 1-bromonaphthalene with 4-methoxyphenylboronic acid. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). WO2018085932A1 - Novel crystalline forms of lesinurad.
-
TIJER. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from [Link]
-
IJRPR. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of lesinurad (I) using 1-bromonaphthalene (1) as starting material. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of lesinurad (I) with 6 as starting material. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, December 18). ZURAMPIC (lesinurad) tablets. Retrieved from [Link]
-
Shen, Z., et al. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Research & Therapy, 18, 239. [Link]
Sources
- 1. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of an effective synthetic route of lesinurad (RDEA594) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotech-spain.com [biotech-spain.com]
- 5. tijer.org [tijer.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Note: Analysis of Lesinurad Impurity E by HPLC-UV at 254 nm
Introduction: The Imperative of Impurity Profiling in Gout Therapy
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidney, playing a crucial role in the management of hyperuricemia associated with gout.[1][2] It is typically prescribed in combination with a xanthine oxidase inhibitor to provide a dual mechanism of action for lowering serum uric acid levels.[3] In the synthesis and manufacturing of any active pharmaceutical ingredient (API), the formation of impurities is inevitable. These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[4] Therefore, rigorous analytical control and impurity profiling are mandated by regulatory agencies to ensure patient safety and product quality.[5]
This application note provides a detailed protocol for the detection and quantification of Lesinurad Impurity E (IUPAC Name: 2-[[5-Bromo-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid) using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection at 254 nm.[6] This method is designed for researchers, quality control analysts, and drug development professionals engaged in the characterization of Lesinurad and its related substances.
Scientific Principle: Chromophores, Wavelength Selection, and Chromatographic Separation
The capacity to detect and quantify Lesinurad Impurity E via HPLC-UV is fundamentally based on the molecule's ability to absorb light in the UV spectrum. This absorption is dictated by the presence of specific molecular structures known as chromophores.
-
Core Chromophores: The molecular structure of Lesinurad Impurity E contains two primary chromophoric systems: the naphthalene ring and the bromo-substituted triazole ring . Aromatic systems like naphthalene are potent chromophores that exhibit strong UV absorbance, typically with multiple absorption bands.
-
Wavelength Selection (λ = 254 nm): The choice of 254 nm as the monitoring wavelength is a deliberate and strategic one. This wavelength is highly effective for detecting a wide range of aromatic and heteroaromatic compounds. It aligns with a common absorption region for naphthalene systems and is a standard wavelength used in pharmacopeial methods for related compounds, ensuring high sensitivity and robustness.[7] For instance, the United States Pharmacopeia (USP) specifies 254 nm for the analysis of Allopurinol, a drug frequently co-administered with Lesinurad.[7]
The protocol employs Reversed-Phase HPLC (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity.[5] The stationary phase is a nonpolar C18 column, while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. Lesinurad and its impurities will partition between these two phases at different rates, allowing for their effective separation before detection by the UV spectrophotometer.
Materials and Instrumentation
Equipment & Software
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS) software for instrument control and data processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC vials with caps.
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
Lesinurad Impurity E Reference Standard.
-
Lesinurad API Reference Standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
Experimental Protocol
Preparation of Solutions
Scientist's Note: Precise preparation of the mobile phase and standard solutions is critical for reproducible results. The use of a weak acid like TFA helps to suppress the ionization of the acidic analytes, leading to improved peak shape and retention time stability.
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in HPLC-grade water. Filter through a 0.45 µm membrane and degas for 15 minutes in a sonicator.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 100 µg/mL):
-
Accurately weigh approximately 5.0 mg of Lesinurad Impurity E Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
-
Working Standard Solution (approx. 1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly. This concentration is suitable for impurity analysis where the impurity is expected to be at a level of ~0.1% relative to a 1 mg/mL API sample.
-
-
Sample Solution (API Analysis, approx. 1000 µg/mL):
-
Accurately weigh approximately 50 mg of Lesinurad API.
-
Transfer to a 50 mL volumetric flask.
-
Prepare in the same manner as the Standard Stock Solution.
-
Before injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following parameters have been optimized for the separation of Lesinurad from Impurity E.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (with PDA scan from 200-400 nm) |
| Run Time | 25 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 30 | 70 |
| 18.0 | 30 | 70 |
| 18.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Analysis Workflow
The following diagram outlines the complete experimental workflow from sample preparation to final reporting.
Caption: Experimental workflow for the analysis of Lesinurad Impurity E.
System Suitability and Data Analysis
System Suitability Testing (SST)
Before analyzing any samples, the system's performance must be verified. Inject the Working Standard Solution (1.0 µg/mL) five times and evaluate the following parameters from the resulting chromatograms.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the sharpness of the peak. |
| Repeatability (%RSD) | ≤ 5.0% for peak area | Demonstrates the precision and reproducibility of the system injections. |
| Resolution (Rs) | ≥ 2.0 (between Impurity E and nearest peak) | Confirms that the impurity peak is baseline-separated from other components. |
Identification and Quantification
-
Identification: Identify the peak for Lesinurad Impurity E in the sample chromatogram by comparing its retention time to that obtained from the Working Standard Solution.
-
Spectral Confirmation: Using the PDA detector data, extract the UV spectrum for the identified impurity peak. Compare it with the spectrum from the reference standard to confirm its identity. A high degree of spectral match provides confidence in the peak assignment.
-
Quantification: The amount of Impurity E in the Lesinurad API sample can be calculated using the area percent method (for a general estimation) or by external standard quantification for higher accuracy.
Calculation (External Standard):
Where:
-
Area_Imp_Sample = Peak area of Impurity E in the sample chromatogram.
-
Area_Std = Average peak area of Impurity E from the standard injections.
-
Conc_Std = Concentration of the Working Standard Solution (µg/mL).
-
Conc_Sample = Concentration of the Lesinurad API Sample Solution (µg/mL).
Conclusion
This application note details a robust and reliable RP-HPLC method for the analysis of Lesinurad Impurity E at a detection wavelength of 254 nm. The protocol provides a comprehensive framework, from solution preparation to data analysis, enabling accurate identification and quantification critical for ensuring the quality and safety of Lesinurad drug substance. The inclusion of system suitability criteria ensures that the method is performing correctly, providing trustworthy and reproducible results for both research and quality control environments.
References
- Pharmaguddu. (2025, July 20). Ultraviolet and Visible Spectrophotometer in Pharmaceutical Analysis. Pharmaguddu.com.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass.
- Lab Manager. (2025, August 27).
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26).
- Pharmaffili
- Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
- Scientific Reports. (2025, April 2).
- New Journal of Chemistry (RSC Publishing). (n.d.).
- ResearchGate. (2025, August 6).
- Critical Reviews in Analytical Chemistry. (2021, June 5).
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and.
- PubMed. (2021, February 15).
- International Journal of Applied Pharmaceutical Sciences and Research. (2019, October 1). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.).
- PharmaCompass.com. (n.d.). lesinurad - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
- Veeprho. (n.d.). Lesinurad Impurity E | CAS 1210330-64-5.
- ACS Medicinal Chemistry Letters. (n.d.).
-
ResearchGate. (n.d.). Synthesis of lesinurad (I) with 6 as starting material[8].
- Arthritis Research & Therapy. (2016, October). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney.
- European Medicines Agency. (n.d.). Zurampic, INN-lesinurad.
- Drugs in Context. (2019, May 15).
- U.S. Food and Drug Administration. (2015, December 18). 207988Orig1s000.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2019, May 1). Lesinurad. LiverTox - NCBI Bookshelf.
Sources
- 1. Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - Drugs in Context [drugsincontext.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biomedres.us [biomedres.us]
- 6. veeprho.com [veeprho.com]
- 7. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lesinurad - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Controlling Lesinurad Impurity E
Welcome to the technical support center for Lesinurad synthesis and impurity control. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of Lesinurad and encountering challenges with a specific process-related impurity: Impurity E. Our goal is to provide a logical, scientifically-grounded framework for understanding, controlling, and reducing this impurity to levels well below the limits stipulated by the International Council for Harmonisation (ICH).
Section 1: Understanding the Challenge - Core FAQs
This section addresses the fundamental questions regarding Lesinurad Impurity E and the regulatory landscape governing its control.
Q1: What exactly is Lesinurad Impurity E and why is it a critical concern?
A: Lesinurad Impurity E is an organic impurity, identified by the CAS Number 1210330-64-5, with the IUPAC name 2-[[5-Bromo-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid.[1] Structurally, it is an analogue of the Lesinurad active pharmaceutical ingredient (API), but it critically lacks the cyclopropyl group on the naphthalene moiety.
The primary concern with any impurity is its potential impact on the safety and efficacy of the final drug product.[2][3] Regulatory bodies, guided by ICH standards, mandate strict control over such impurities.[4][5][6] Because Impurity E is structurally similar to the parent drug, it may have its own pharmacological or toxicological profile that must be understood or its presence limited to a level that is considered safe. Its high degree of structural similarity also presents significant challenges for separation and purification from the final API.[7]
Q2: What are the specific ICH Q3A limits for an impurity like Impurity E in Lesinurad?
A: The acceptable limits for impurities in a new drug substance are defined by the ICH Q3A(R2) guideline.[4][8] These limits are directly linked to the Maximum Daily Dose (MDD) of the drug. For Lesinurad, the recommended dose is 200 mg once daily.[9] Based on this MDD, the following thresholds apply:
| Threshold Type | ICH Q3A(R2) Limit (for MDD ≤ 2 g/day ) | Implication for Researchers |
| Reporting Threshold | 0.05% | Any impurity at or above this level must be reported in regulatory submissions.[4][5] |
| Identification Threshold | 0.10% | An impurity exceeding this level requires structural identification.[2][5] |
| Qualification Threshold | 0.15% | This is the most critical limit. An impurity above this level must be "qualified," meaning its safety must be established through toxicological studies.[2][5] |
Our operational goal is to consistently maintain Lesinurad Impurity E levels below the 0.10% identification threshold, and certainly below the 0.15% qualification threshold.
Q3: What is the most probable origin of Lesinurad Impurity E during synthesis?
A: The formation of Impurity E is almost certainly a process-related issue originating from the starting materials. Organic impurities frequently arise from starting materials, by-products, or intermediates in the synthetic pathway.[2][3][10]
The synthetic routes for Lesinurad commonly involve coupling a substituted naphthalene intermediate with a triazole ring system.[11][12] A published investigation into a different Lesinurad impurity (a chlorinated analogue) successfully traced its origin to a chlorine-containing impurity within the brominating agent used in the synthesis.[7]
Applying this same "forward-push" logic[10], the most logical source of Impurity E is the presence of a corresponding non-cyclopropylated impurity in the naphthalene-containing starting material. For instance, if the synthesis utilizes 1-bromo-4-cyclopropylnaphthalene, the presence of 1-bromonaphthalene as an impurity in this raw material would proceed through the exact same reaction sequence, ultimately yielding Impurity E alongside the desired Lesinurad API.
Section 2: Proactive Control Strategy: A "Source Control" Approach
The most robust and efficient method for controlling impurities is to prevent their formation in the first place.[13] This "source control" strategy focuses on the rigorous qualification of starting materials before they enter the manufacturing process.
Workflow: Proactive Control of Impurity E
Caption: Workflow for preventing Impurity E formation through rigorous source material control.
Protocol 1: HPLC Screening of Naphthalene Starting Material
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to detect and quantify the non-cyclopropylated impurity in your key naphthalene starting material.
Objective: To quantify the level of the naphthalene impurity (e.g., 1-bromonaphthalene) in the cyclopropyl-naphthalene starting material.
Methodology:
-
Standard Preparation:
-
Accurately prepare a primary stock solution of an analytical reference standard of the potential impurity (e.g., 1-bromonaphthalene).
-
Prepare a separate stock solution of your cyclopropyl-naphthalene starting material.
-
Create a series of calibration standards by diluting the impurity stock solution to concentrations bracketing the expected specification limit (e.g., 0.05%, 0.10%, 0.15%, 0.20%).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the incoming batch of the cyclopropyl-naphthalene starting material in a suitable diluent to a known concentration (e.g., 1.0 mg/mL).
-
-
Chromatographic Conditions (Typical Starting Point):
| Parameter | Typical Value / Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase | Gradient elution of Acetonitrile and Water (or buffer) | A gradient is often necessary to achieve separation between the main component and the closely eluting impurity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at a wavelength of maximum absorbance (e.g., 230 nm) | Both compounds should have strong UV absorbance for sensitive detection. |
| Injection Vol. | 10 µL |
-
Analysis & Acceptance Criteria:
-
Inject the standards and sample solution.
-
Generate a calibration curve from the reference standard injections.
-
Calculate the percentage of the non-cyclopropylated impurity in the starting material sample.
-
Acceptance Criterion: The level of the impurity should be well below your target for the final API. A limit of <0.10% is a conservative and safe starting point.
-
Section 3: Troubleshooting Guide: Reducing Impurity E in the Final API
If proactive measures were not in place or failed, and a batch of Lesinurad API contains unacceptable levels of Impurity E, the following troubleshooting steps can be taken.
Q4: My final batch of Lesinurad shows an unknown peak at the retention time of Impurity E, and it's above 0.15%. What is my first step?
A: The absolute first step is unambiguous confirmation. Do not proceed with costly purification efforts without certainty.
-
Verify Identity: The foundation of impurity control is effective identification and quantification.[14] Use an analytical method like LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the mass of the impurity peak matches the molecular weight of Impurity E. For definitive structural confirmation, isolate the impurity using preparative HPLC and analyze it via Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]
-
Validate Quantification: Ensure your analytical HPLC method is properly validated for accuracy, precision, and linearity for Impurity E.[13] An inaccurate method could lead to an incorrect out-of-specification (OOS) result.
Q5: Standard recrystallization from a single solvent isn't reducing Impurity E levels effectively. Why is this happening and what are my options?
A: This is a common and expected challenge. Due to the high structural similarity between Lesinurad and Impurity E, they have very similar physicochemical properties, including solubility. This can lead to co-crystallization, where the impurity incorporates into the crystal lattice of the API, making removal by simple recrystallization inefficient. A study on a similar Lesinurad impurity noted this exact difficulty.[7]
Your options involve leveraging more advanced or selective purification techniques.[14][15]
Troubleshooting Pathway: Impurity E Remediation
Caption: Decision tree for remediating a batch of Lesinurad contaminated with Impurity E.
Protocol 2: Enhanced Purification via Optimized Salt Recrystallization
Research has shown that purification of Lesinurad via an isopropylamine salt can be highly effective for removing most impurities.[7] Optimizing this process can improve selectivity against Impurity E.
Objective: To reduce Impurity E levels in the final API through selective crystallization of a Lesinurad salt.
Methodology:
-
Salt Formation:
-
Dissolve the impure Lesinurad free acid in a suitable solvent (e.g., Acetone, Ethyl Acetate, or a mixture).
-
Slowly add a stoichiometric amount of a suitable base (e.g., isopropylamine or diethylamine) while stirring.
-
-
Solvent System Screening (The Critical Step):
-
The key to separating structurally similar compounds is to find a solvent/anti-solvent system where the desired API salt has significantly lower solubility than the impurity salt.
-
Set up small-scale screening experiments using a matrix of solvents (e.g., Isopropanol, Acetonitrile, Tetrahydrofuran, Toluene) and anti-solvents (e.g., Heptane, Methyl tert-butyl ether).
-
Monitor the purity of the resulting solid and the mother liquor by HPLC. The goal is to find a system that preferentially leaves Impurity E in the mother liquor.
-
-
Optimized Crystallization:
-
Once an effective solvent system is identified, scale up the process.
-
Dissolve the salt at an elevated temperature to ensure complete dissolution.
-
Implement a controlled cooling profile. Slow cooling often yields higher purity crystals.
-
Hold the slurry at a low temperature (e.g., 0-5 °C) for a sufficient time to maximize the yield of the purified Lesinurad salt.
-
-
Isolation and Conversion:
-
Filter the purified salt and wash with a cold anti-solvent.
-
Dry the salt under vacuum.
-
Convert the purified salt back to the Lesinurad free acid using standard acidification and extraction procedures.
-
Analyze the final API for Impurity E levels.
-
Protocol 3: Purification by Preparative HPLC
For small-scale, high-value batches, preparative chromatography is a viable, albeit expensive, option.
Objective: To isolate pure Lesinurad from Impurity E using preparative liquid chromatography.
Methodology:
-
Method Development:
-
Start with the analytical HPLC method. The goal is to maximize the resolution (separation) between the Lesinurad peak and the Impurity E peak.
-
Experiment with different mobile phase compositions and possibly different C18 column chemistries to increase the separation factor (alpha).
-
-
Scale-Up:
-
Transfer the optimized method to a preparative HPLC system with a larger column.
-
Dissolve the impure API in the mobile phase at the highest possible concentration without causing precipitation.
-
-
Fraction Collection:
-
Perform the injection and monitor the UV chromatogram.
-
Collect fractions corresponding to the pure Lesinurad peak, ensuring the "heart-cut" of the peak is collected to avoid any tailing from the Impurity E peak.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the HPLC solvents via rotary evaporation or lyophilization.
-
Analyze the resulting solid to confirm purity and residual solvent levels.
-
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Senieer. Ideas And Trends Of Controlling Organic Impurities In APIs. Senieer. [Link]
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]
-
Pharma Times Official. (2025). Strategies for Managing API Impurities in Drug Development. Pharma Times Official. [Link]
-
Pharma Tutor. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
Pavel, K., et al. (2018). Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad. Organic Process Research & Development, ACS Publications. [Link]
-
Dr. Reddy's. Understanding Organic Impurities in Active Pharmaceutical Ingredients. Dr. Reddy's. [Link]
-
Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]
-
Pharmaffiliates. Lesinurad-impurities. Pharmaffiliates. [Link]
-
El-Kimary, E. R., et al. (2021). Spectrophotometric determination of lesinurad and allopurinol in recently approved FDA pharmaceutical preparation. PubMed. [Link]
-
Research Square. (2017). The development of an effective synthetic route of lesinurad (RDEA594). [Link]
-
Royal Society of Chemistry. (2018). Continuous flow synthesis of the URAT1 inhibitor lesinurad. RSC Publishing. [Link]
-
El-Kassem, M. A., et al. (2025). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. PMC. [Link]
-
Veeprho. Lesinurad Impurity E | CAS 1210330-64-5. Veeprho. [Link]
-
ResearchGate. (2025). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. [Link]
-
U.S. Food and Drug Administration. (2015). NDA 207988 Pharmacology and Toxicology Review. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. m.youtube.com [m.youtube.com]
- 3. contractpharma.com [contractpharma.com]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Ideas And Trends Of Controlling Organic Impurities In APIs - Senieer - What You Trust [senieer.com]
- 11. researchgate.net [researchgate.net]
- 12. Continuous flow synthesis of the URAT1 inhibitor lesinurad - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Understanding Organic Impurities in Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 14. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 15. pharmatimesofficial.com [pharmatimesofficial.com]
Technical Support Center: Investigating the Impact of Temperature on Lesinurad and its Impurities
This technical guide is designed for researchers, scientists, and drug development professionals to understand and investigate the impact of temperature on the degradation of Lesinurad and its related impurities. While this guide will use "Impurity 9" as a placeholder, the principles and methodologies described herein are applicable to the study of any Lesinurad degradation product. Our focus is to provide you with the foundational knowledge and practical steps to design, execute, and interpret your own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is known about the general stability of Lesinurad, and how does temperature fit in?
A1: Lesinurad has been shown to be a stable compound under neutral, thermal (heat), and photolytic (light) conditions when studied in isolation. However, it is susceptible to degradation under specific stress conditions, namely acidic and basic hydrolysis, and oxidation.[1][2]
This is a critical starting point. While temperature alone may not be the primary degradation driver for the Lesinurad molecule itself, it is a crucial accelerator for other chemical reactions.[3][4] According to collision theory, increasing the temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the rate of degradation reactions like hydrolysis and oxidation.[3] Therefore, while Lesinurad is considered "thermally stable" in a dry, neutral state, its degradation in the presence of moisture, acidic or basic excipients, or oxidative conditions will likely be temperature-dependent.
Q2: What is "Impurity 9" and what is its structure?
A2: The exact structure of an impurity designated as "Lesinurad Impurity 9" is not publicly available in the provided search results. Pharmaceutical companies often identify and number impurities during drug development, and this information may be proprietary. However, several other Lesinurad impurities have been characterized, such as Lesinurad Chloro Impurity and Lesinurad Ethyl Ester Impurity.[5] To investigate the degradation of a specific impurity like Impurity 9, you would first need to obtain a reference standard for it.
Q3: How do regulatory guidelines, like those from the ICH, direct the study of temperature's impact on drug stability?
A3: The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products.[6][7][8] These guidelines are essential for any drug development program. Specifically, ICH Q1A(R2) outlines the conditions for long-term, intermediate, and accelerated stability studies.[7][9]
-
Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions.[4] For example, a common condition is 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[9]
-
Forced degradation studies , also known as stress testing, are conducted under more severe conditions than accelerated studies.[10][11][12] These studies are crucial for identifying potential degradation products and understanding degradation pathways.[11] Thermal stress studies are typically conducted at temperatures ranging from 40°C to 80°C.[10]
The goal of these studies is to develop a stability-indicating analytical method and to understand the intrinsic stability of the drug molecule.[11]
Troubleshooting Guide: Investigating Temperature-Dependent Degradation of Lesinurad Impurity 9
This section will guide you through the process of designing and executing an experiment to assess the impact of temperature on the degradation of a specific Lesinurad impurity.
Problem: I need to determine if the formation of Impurity 9 from Lesinurad is temperature-dependent.
Solution: A systematic forced degradation study focusing on thermal stress is required. This involves exposing a solution of Lesinurad to various temperatures and monitoring the concentration of both Lesinurad and Impurity 9 over time.
Experimental Workflow:
Caption: Workflow for investigating the thermal degradation of Lesinurad Impurity 9.
Detailed Protocol:
-
Preparation of Solutions:
-
Stress Conditions:
-
Aliquot the Lesinurad solution into several sealed vials to prevent evaporation.
-
Place the vials in temperature-controlled chambers at a range of temperatures. A suggested set of conditions is:
-
25°C (as a control)
-
40°C
-
60°C
-
80°C
-
-
Include a parallel set of vials containing only the solvent as a blank to monitor for any interfering peaks.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature chamber.
-
Immediately cool the sample to quench the degradation reaction.
-
Analyze the samples using a validated stability-indicating reverse-phase HPLC (RP-HPLC) method. Several such methods have been published for Lesinurad.[13][14][15] A typical method might use a C18 column with a mobile phase of acetonitrile and water, with UV detection.[1][2]
-
Quantify the peak areas of Lesinurad and Impurity 9. You will need a reference standard for Impurity 9 to accurately determine its concentration.
-
Problem: How do I interpret the data to understand the kinetics of degradation?
Solution: The data from your HPLC analysis can be used to determine the degradation rate constant at each temperature and to predict the stability at lower temperatures using the Arrhenius equation.
Kinetic Analysis Workflow:
-
Determine the Reaction Order:
-
Plot the concentration of Lesinurad versus time for each temperature.
-
If the degradation follows first-order kinetics (common for drug degradation), a plot of the natural logarithm of the Lesinurad concentration (ln[Lesinurad]) versus time will yield a straight line.[16][17] The slope of this line is the negative of the degradation rate constant, k.
-
-
Apply the Arrhenius Equation:
-
The Arrhenius equation describes the relationship between the rate constant (k) and temperature (T): k = A e-Ea/RT where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
-
-
To use this equation practically, take the natural logarithm of both sides: ln(k) = ln(A) - Ea/RT
-
This equation is in the form of a straight line (y = c + mx). Plot ln(k) versus 1/T. The slope of this line will be -Ea/R, and the y-intercept will be ln(A).[4][17]
-
Data Presentation:
Table 1: Hypothetical Degradation Rate Constants for Lesinurad
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (hr⁻¹) | ln(k) |
|---|---|---|---|---|
| 40 | 313.15 | 0.00319 | 0.005 | -5.298 |
| 60 | 333.15 | 0.00300 | 0.015 | -4.200 |
| 80 | 353.15 | 0.00283 | 0.045 | -3.099 |
Caption: Example of an Arrhenius plot for determining activation energy.
Interpretation:
-
A linear Arrhenius plot validates the use of the model for this degradation pathway.[17]
-
From the slope, you can calculate the activation energy (Ea), which is the energy barrier that must be overcome for the degradation to occur. A higher Ea indicates greater stability at lower temperatures.
-
By extrapolating the line, you can predict the rate constant (k) at any other temperature, such as long-term storage conditions (e.g., 25°C). This is invaluable for predicting the shelf-life of the product.
Common Troubleshooting Scenarios
-
Issue: No significant degradation is observed even at high temperatures.
-
Possible Cause: The degradation pathway is not primarily thermal. Lesinurad is known to be stable to heat alone.[1][2]
-
Solution: Introduce other stress factors along with temperature, such as acidic or basic conditions (e.g., by adjusting the pH of your solution) or an oxidizing agent (e.g., hydrogen peroxide), to simulate conditions that are known to degrade Lesinurad.
-
-
Issue: The degradation is too rapid at the lowest elevated temperature, preventing accurate kinetic analysis.
-
Solution: Reduce the temperatures used in your study. For example, instead of 40, 60, and 80°C, you might use 30, 40, and 50°C. Also, shorten the time intervals between sampling.
-
-
Issue: The peak for Impurity 9 is not well-resolved from the main Lesinurad peak or other degradants in the HPLC chromatogram.
-
Solution: Your analytical method is not stability-indicating. You will need to re-develop and validate the HPLC method. This may involve changing the column, mobile phase composition, gradient, or flow rate to achieve adequate separation.
-
-
Issue: The mass balance is poor (i.e., the decrease in Lesinurad concentration does not correspond to the increase in the concentration of known impurities).
-
Possible Cause: There may be other degradation products that are not being detected by your current analytical method (e.g., they do not have a UV chromophore at the detection wavelength), or the impurity may be further degrading into other compounds.
-
Solution: Use a detector that is less dependent on specific chromophores, such as a mass spectrometer (LC-MS), to identify all potential degradation products.
-
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- Asian Journal of Organic & Medicinal Chemistry.
- International Council for Harmonis
- ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities.
- Wikipedia. Lesinurad.
- Oxford Academic. (2018, February 21).
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- ResearchGate. (2025, August 8).
- Pharmaguideline.
- Journal of Advanced Scientific Research. (2020, March 10).
- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- ResearchGate. (2025, August 6).
- SlidePlayer. Chemical Kinetics and Stability.
- Pharmaffili
- PMC. (2022, June 21). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.
- PubMed. (2022, September 5).
- ResearchGate.
- Journal of Chemical Health Risks. (2025, June 20).
- PMC. (2025, April 2).
- PMC. (2017, May 26).
- SRIRAMCHEM. Lesinurad Impurity 22.
- Zenodo. (2018, June 30).
- GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
- BioProcess International. (2020, November 12).
Sources
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- 3. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
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- 17. jchr.org [jchr.org]
Welcome to the Technical Support Center for the analytical challenges surrounding Lesinurad and its impurities. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution issues, specifically with Lesinurad Impurity E, during their analytical experiments. As your dedicated support partner, we will explore the root causes of co-elution and provide systematic, field-proven strategies to achieve robust and reliable separations.
The information presented here is grounded in established chromatographic principles and adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for analytical method development and validation.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is Lesinurad and why is impurity profiling important?
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout.[5][6] It functions by inhibiting the URAT1 transporter, which is responsible for the majority of uric acid reabsorption in the kidneys.[5][6][7][8][9] Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, as impurities can affect the safety and efficacy of the final drug product. Regulatory bodies like the ICH have established strict guidelines for the reporting, identification, and qualification of impurities.[10][11][12]
Q2: What is Lesinurad Impurity E?
Lesinurad Impurity E is a known related substance of Lesinurad. Its chemical name is 2-[[5-Bromo-4-(naphthalen-1-yl)-4H-1, 2, 4-triazol-3-yl]thio]-acetic Acid.[13] Understanding the chemical structures of both the active pharmaceutical ingredient (API) and its impurities is the first step in developing a selective analytical method.
Q3: What causes the co-elution of Lesinurad Impurity E with other related compounds?
Co-elution occurs when two or more compounds elute from the chromatographic column at the same or very similar retention times, resulting in overlapping peaks.[14] The primary reasons for the co-elution of Lesinurad and its impurities, including Impurity E, are often similarities in their physicochemical properties, such as polarity, size, and shape. Given that many impurities are structurally similar to the parent molecule, achieving separation can be challenging.
Q4: What are the regulatory expectations for the separation of impurities?
Regulatory guidelines, such as ICH Q3A(R2) for new drug substances, require that analytical procedures be validated to demonstrate specificity.[11][12] This means the method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.[1] Therefore, resolving co-eluting peaks is not just a matter of good science but a regulatory necessity.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When faced with co-elution, a systematic approach to method development and optimization is crucial. The following sections provide a step-by-step guide to troubleshooting and resolving the co-elution of Lesinurad Impurity E.
Step 1: Foundational Method Assessment
Before making any changes to your method, it's essential to ensure your current system is operating optimally.
-
System Suitability: Verify that your HPLC system meets the established system suitability criteria. This includes checking for consistent flow rates, minimal peak broadening, and stable baselines.[14]
-
Column Health: A contaminated or degraded column can lead to poor peak shape and resolution. If you observe peak tailing or broadening, consider flushing the column with a strong solvent or replacing it.[14]
Step 2: Strategic Method Optimization
If the system is performing as expected, the next step is to systematically adjust the chromatographic parameters to improve separation. The resolution of two peaks is governed by three key factors: efficiency (N), selectivity (α), and the retention factor (k').[15] Our optimization strategy will focus on manipulating these factors.
Workflow for Resolving Co-elution
Caption: A logical workflow for troubleshooting co-elution issues.
Mobile Phase Optimization
Optimizing the mobile phase is often the most effective and straightforward approach to improving separation.[15]
1. Adjusting the Organic Solvent Percentage (Solvent Strength)
In reversed-phase HPLC, increasing the percentage of the aqueous component (weaker solvent) will generally increase the retention time of the analytes, which can lead to better separation.[16]
-
Protocol:
-
Start by decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase by 2-5%.
-
Equilibrate the column with the new mobile phase composition until a stable baseline is achieved.
-
Inject your sample and observe the change in retention and resolution.
-
Continue to adjust the solvent strength in small increments until optimal separation is achieved.
-
2. Changing the Organic Modifier
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they offer different selectivities. If adjusting the solvent strength is not sufficient, switching the organic modifier can alter the elution order and improve resolution.
-
Causality: The different dipole moments and hydrogen bonding capabilities of acetonitrile and methanol can lead to different interactions with the analyte and stationary phase, thus affecting selectivity.[17]
3. Modifying the Mobile Phase pH
For ionizable compounds like Lesinurad and its impurities, which contain acidic functional groups, adjusting the pH of the mobile phase can have a significant impact on retention and selectivity.[16][17]
-
Protocol:
-
Determine the pKa values of Lesinurad and the co-eluting impurities if known.
-
Prepare mobile phases with different pH values, typically at least 1-2 pH units away from the pKa of the analytes to ensure they are either fully protonated or deprotonated.[17]
-
Commonly used buffers include phosphate, acetate, and formate.
-
Screen a range of pH values (e.g., pH 3.0, 4.5, and 6.0) to find the optimal pH for separation.
-
Stationary Phase Selection
If mobile phase optimization does not resolve the co-elution, changing the stationary phase can provide a significant change in selectivity.[18]
Alternative Column Chemistries
While C18 columns are the workhorse of reversed-phase HPLC, other stationary phases can offer unique selectivities.
| Stationary Phase | Separation Principle | Potential Advantage for Lesinurad and Impurities |
| Phenyl-Hexyl | π-π interactions | Can provide alternative selectivity for aromatic compounds like Lesinurad and its naphthalene-containing impurities. |
| Pentafluorophenyl (PFP) | Multiple interaction modes (dipole-dipole, π-π, hydrophobic) | Offers unique selectivity for polar and aromatic compounds. |
| C8 | Less hydrophobic than C18 | Can be useful for reducing the retention of highly retained compounds. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface. | Provides an orthogonal separation mechanism to reversed-phase and can be effective for polar impurities.[18] |
Advanced Troubleshooting Techniques
If the above strategies are still insufficient, consider these advanced approaches:
-
Gradient Optimization: For complex mixtures of impurities, a gradient elution is often necessary. Fine-tuning the gradient slope and duration can significantly improve resolution.
-
Temperature Control: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity. Lowering the temperature generally increases retention and can improve resolution.
-
Ion-Pairing Chromatography: For highly polar or ionic impurities, adding an ion-pairing reagent to the mobile phase can improve retention and separation.[16] However, this technique can be harsh on columns and is often not compatible with mass spectrometry.[16]
Conclusion
Overcoming the co-elution of Lesinurad Impurity E and its related compounds requires a systematic and logical approach to method development and optimization. By carefully considering the principles of chromatography and methodically adjusting key parameters such as mobile phase composition, pH, and stationary phase, researchers can achieve the robust and reliable separations required for accurate impurity profiling and regulatory compliance.
This guide provides a comprehensive framework for troubleshooting co-elution issues. Remember that a thorough understanding of your analytes and the fundamentals of HPLC is your most powerful tool in developing a successful analytical method.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- Pharma Tutor. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- IKEV. ICH Q3BR Guideline Impurities in New Drug Products.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- PharmaCompass. Lesinurad.
- Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
- Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?.
- International Council for Harmonisation. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- Pharmaffiliates. Lesinurad-impurities.
- PubMed. (2021, February 15). Spectrophotometric determination of lesinurad and allopurinol in recently approved FDA pharmaceutical preparation.
- Cogent HPLC Columns. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
- Guillarme, D., & Veuthey, J. L. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry.
- Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- U.S. Food and Drug Administration. (2015, December 18). 207988Orig1s000.
- Wikipedia. Lesinurad.
- El-Kimary, E. I., Khamis, E. F., Belal, F. F., & Abdel-Megied, A. M. (2025, April 2). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. Scientific Reports.
- UpToDate. Lesinurad: Drug information.
- BenchChem. Technical Support Center: Resolving Co-eluting Peaks of Plasticizers in HPLC.
- Veeprho. Lesinurad Impurity E | CAS 1210330-64-5.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- El-Kimary, E. I., Khamis, E. F., Belal, F. F., & Abdel-Megied, A. M. (2025, August 6). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. ResearchGate.
- SRIRAMCHEM. Lesinurad Impurity 22.
- SRIRAMCHEM. Lesinurad Impurity 4.
- PubChem. Lesinurad.
- Wang, Y., et al. (2017). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Medicinal Chemistry Letters.
- U.S. Pharmacopeia. 2020-2025.
- Therapeutic Goods Administration. (2016, September 20). Attachment 1: Product information for lesinurad.
- European Medicines Agency. Zurampic, INN-lesinurad.
- U.S. Food and Drug Administration. ZURAMPIC (lesinurad) tablets.
- Therapeutic Goods Administration. Lesinurad.
- AstraZeneca. (2016, February 19). Zurampic (lesinurad) approved in the European Union for patients with gout.
- ResearchGate. (PDF) Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form.
- Li, J., et al. (2017, November 28). Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay. Biomedical Chromatography.
- Li, J., et al. Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay.
- Caribbean Journal of Science and Technology. (2022, September 14). Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography.
- BenchChem. Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
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- 5. Lesinurad - Wikipedia [en.wikipedia.org]
- 6. Zurampic (lesinurad) approved in the European Union for patients with gout [astrazeneca.com]
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- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Strategies for the Removal of Impurity 9 from Lesinurad Bulk Drug
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for troubleshooting and resolving issues related to the removal of "Impurity 9," a representative structurally-similar process impurity, from the Lesinurad active pharmaceutical ingredient (API). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their process development and optimization efforts.
A Note on "Impurity 9": The term "Impurity 9" is used herein as a placeholder for a challenging, process-related impurity that is structurally similar to Lesinurad. Such impurities often exhibit comparable solubility and physicochemical properties, making their removal by standard crystallization difficult. The strategies outlined are based on established principles of pharmaceutical purification and are broadly applicable to such challenging separations.
Frequently Asked Questions (FAQs)
Q1: We are observing persistent levels of Impurity 9 in our Lesinurad batches, even after initial crystallization. What makes it so difficult to remove?
A1: The primary challenge stems from the structural similarity between Lesinurad and Impurity 9. In pharmaceutical crystallization, the principle of purification relies on the significant difference in solubility between the target compound and its impurities within a chosen solvent system. When an impurity has a molecular structure and polarity close to the API, it can be readily incorporated into the growing crystal lattice of the API, a phenomenon known as solid-solution formation, or it may co-precipitate under similar conditions. This makes its removal, or "purging," inefficient with non-optimized crystallization protocols.[1]
Q2: What is the regulatory limit for an impurity like this, and why is it critical to meet this specification?
A2: According to the International Council for Harmonisation (ICH) Q3A (R2) guidelines, any unspecified impurity in a new drug substance with a maximum daily dose of up to 2g should be identified if present at a level of 0.10% or higher.[2] Exceeding these thresholds requires extensive toxicological qualification of the impurity, which is a costly and time-consuming process. Therefore, from both a safety and economic perspective, it is critical to develop a purification process that consistently reduces such impurities to below the 0.10% reporting threshold.
Q3: Our primary purification strategy is crystallization. When should we consider a more complex technique like preparative chromatography?
A3: Crystallization is almost always the preferred method for commercial-scale API purification due to its efficiency, scalability, and cost-effectiveness.[3] You should only consider preparative HPLC when exhaustive optimization of the crystallization process fails to consistently meet the required purity specifications. Chromatography is an orthogonal technique that separates molecules based on different principles (i.e., differential partitioning between a stationary and mobile phase) and can resolve very similar compounds.[4] It is often used for producing highly pure reference standards or for early-stage clinical batches while a more robust crystallization process is being developed for manufacturing scale.
Troubleshooting Guide 1: Optimizing Crystallization for Impurity Purging
Core Issue: The final crystallization step is failing to effectively purge Impurity 9 to the required level (<0.10%).
Root Cause Analysis & Mitigation Strategy
The efficiency of impurity rejection during crystallization is governed by both thermodynamics (solubility differences) and kinetics (crystal growth rate).[5]
1. Thermodynamic Limitation: Inadequate Solvent System Selection
-
Causality: The chosen solvent system does not provide a sufficient solubility differential between Lesinurad and Impurity 9. An ideal solvent should exhibit high solubility for Lesinurad at elevated temperatures and low solubility at ambient or cooled temperatures, while simultaneously keeping Impurity 9 dissolved in the solution (the "mother liquor") across the entire temperature range.[6]
-
Step-by-Step Protocol: Solvent System Screening
-
Solubility Profiling: Determine the solubility of both your impure Lesinurad starting material and, if available, an isolated standard of Impurity 9. Screen a panel of pharmaceutically acceptable solvents (e.g., Ethanol, Isopropanol (IPA), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Acetone, Methyl Ethyl Ketone (MEK)) and anti-solvents (e.g., Heptane, Water).[7][8]
-
System Selection: Identify solvent/anti-solvent systems that maximize the solubility of Impurity 9 while providing a steep solubility curve for Lesinurad with respect to temperature or anti-solvent addition.
-
Data Evaluation: Construct a table to compare the performance of different systems. The goal is to maximize the "Purge Factor," which reflects the ratio of the impurity in the mother liquor to the impurity in the isolated solid.
-
Table 1: Example Solvent Screening Data for Lesinurad Purification
| Solvent System (v/v) | Lesinurad Yield (%) | Impurity 9 in Solid (%) | Impurity 9 in Mother Liquor (%) | Calculated Purge Factor |
| Isopropanol (IPA) | 92 | 0.25 | 3.1 | 12.4 |
| Acetonitrile (ACN) | 88 | 0.18 | 4.5 | 25.0 |
| Acetone/Heptane (2:3) | 90 | 0.08 | 5.2 | 65.0 |
| Ethanol/Water (4:1) | 85 | 0.15 | 3.8 | 25.3 |
Based on a starting material with 0.5% Impurity 9. The Acetone/Heptane system shows superior purging capability.
2. Kinetic Limitation: Impurity Trapping due to Rapid Crystal Growth
-
Causality: High levels of supersaturation, caused by rapid cooling or fast anti-solvent addition, force crystals to nucleate and grow too quickly. This rapid growth can physically trap impurities within the crystal lattice (inclusions) or on the crystal surface (adsorption).[1][5] A slower, more controlled growth process allows for a more ordered crystal lattice to form, selectively excluding impurity molecules.
-
Step-by-Step Protocol: Kinetic Control
-
Controlled Cooling Profile: Replace rapid "crash" cooling with a programmed, linear, or multi-stage cooling profile. For example: Cool from 70 °C to 50 °C over 2 hours, then from 50 °C to 10 °C over 4 hours.
-
Seeding Strategy: Introduce a small quantity (e.g., 0.1-1.0% w/w) of high-purity Lesinurad seed crystals at a point of slight supersaturation. This provides a template for controlled crystal growth rather than spontaneous, uncontrolled nucleation.
-
Aging/Digestion: Once the final temperature is reached, hold the slurry under agitation for a period (e.g., 2-8 hours). This "aging" period allows for a process called Ostwald ripening, where smaller, potentially more impure crystals dissolve and redeposit onto larger, more perfect crystals, further refining purity.
-
Agitation Control: Ensure the agitation rate is sufficient to maintain a homogenous slurry but not so vigorous that it causes secondary nucleation or crystal breakage, which can increase surface area and impurity adsorption.
-
Troubleshooting Guide 2: Orthogonal Purification via Preparative HPLC
Core Issue: Crystallization is insufficient, and a high-purity batch is required for reference standards or critical studies.
Method Development & Execution
-
Causality: Preparative High-Performance Liquid Chromatography (Prep HPLC) separates compounds based on their differential partitioning between a solid stationary phase (e.g., C18 silica) and a liquid mobile phase. By exploiting subtle differences in hydrophobicity between Lesinurad and Impurity 9, a high-resolution separation can be achieved that is not possible with bulk crystallization.[4]
-
Step-by-Step Protocol: Prep HPLC Purification
-
Analytical Method Development: First, develop a robust analytical HPLC or UHPLC-MS/MS method that achieves baseline separation (Resolution > 1.5) between Lesinurad and Impurity 9.[4][9]
-
Column: A high-resolution C18 or Phenyl-Hexyl column is a good starting point.
-
Mobile Phase: Screen gradients of an acidic aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile or Methanol). Since Lesinurad is a weak acid, pH control is critical to ensure consistent retention times.
-
-
Method Scaling & Loading Study: Scale the analytical method to a preparative column of the same chemistry. Perform a loading study by injecting increasing amounts of the impure Lesinurad solution to determine the maximum sample load that can be purified per run without sacrificing resolution.
-
Fraction Collection: Set up the chromatograph to collect fractions based on the UV trace of the eluting Lesinurad peak. Use conservative collection windows to avoid capturing the leading or tailing edges of the peak where Impurity 9 might co-elute.
-
Analysis and Pooling: Analyze each collected fraction using the analytical HPLC method. Pool only the fractions that meet the required purity specification (e.g., >99.9% purity, Impurity 9 <0.05%).
-
Product Isolation: Remove the HPLC solvents from the pooled fractions, typically via rotary evaporation or lyophilization. The resulting pure, solid Lesinurad may be amorphous and may require a final "polishing" crystallization step to isolate the desired polymorphic form.[10]
-
Logical Workflow for Purification Strategy
The following diagram illustrates the decision-making process for purifying Lesinurad bulk drug.
Sources
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lesinurad | OAT | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Definitive Guide to ICH Q3A/Q3B Qualification of Lesinurad Impurity 9
Executive Summary & Scope
Target Audience: Analytical Scientists, Process Chemists, and Regulatory Affairs Professionals.
This guide provides a technical roadmap for the identification, quantification, and qualification of Lesinurad Impurity 9 , interpreted here as the Chloro-Analog (CAS 1533519-98-0) based on prevalent commercial impurity profiling. As a close structural analog to Lesinurad (Zurampic), this impurity presents unique separation challenges due to its similar physicochemical properties.
Core Objective: To navigate the ICH Q3A (Drug Substance) and Q3B (Drug Product) thresholds for Lesinurad (Max Daily Dose: 200 mg), comparing analytical methodologies and defining a self-validating qualification strategy.
Technical Profile: Lesinurad Impurity 9
In the absence of a universal pharmacopeial designation, "Impurity 9" is widely identified in supplier catalogs and process literature as the Chloro-desbromo analog of Lesinurad.
| Feature | Description |
| Common Name | Lesinurad Chloro Impurity (Impurity 9) |
| Chemical Name | 2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |
| CAS Number | 1533519-98-0 |
| Molecular Formula | C₁₇H₁₄ClN₃O₂S |
| Molecular Weight | 359.83 g/mol (vs. 404.28 for Lesinurad) |
| Origin | Process Impurity: Arises from Chlorine contamination in the bromination reagents or presence of chloronaphthalene derivatives in starting materials. |
| Criticality | High: The Cl-C bond is chemically similar to the Br-C bond, leading to co-elution in standard Reverse Phase HPLC (RP-HPLC). |
Mechanism of Formation (Pathway Analysis)
The formation of Impurity 9 competes directly with the API synthesis. The diagram below illustrates the parallel pathways.
Caption: Competitive synthesis pathway showing the origin of Impurity 9 via halogen exchange or contamination.
Regulatory Framework: ICH Q3A/Q3B Thresholds
Lesinurad is typically dosed at 200 mg/day . This specific Maximum Daily Dose (MDD) dictates the qualification thresholds.
Calculated Limits for Lesinurad (MDD = 200 mg)
| Threshold Type | ICH Guideline | Calculation Rule | Limit for Lesinurad |
| Reporting Threshold | Q3A / Q3B | 0.05% (API) / 0.1% (Product) | 0.05% / 0.1% |
| Identification Threshold | Q3A (API) | Lower of 0.10% or 1.0 mg | 0.10% (1.0mg/200mg = 0.5%) |
| Identification Threshold | Q3B (Product) | Lower of 0.2% or 2 mg | 0.20% (2mg/200mg = 1.0%) |
| Qualification Threshold | Q3A (API) | Lower of 0.15% or 1.0 mg | 0.15% |
| Qualification Threshold | Q3B (Product) | Lower of 0.2% or 3 mg | 0.20% (3mg/200mg = 1.5%) |
Strategic Implication: If Impurity 9 exceeds 0.15% in the drug substance or 0.20% in the drug product, it requires toxicological qualification or justification based on safety data.
Comparative Analytical Performance
Quantifying the Chloro-analog is challenging due to its similarity to the Bromo-API. Below is a comparison of the two primary methodologies.
Method A: Standard RP-HPLC (UV Detection)
-
Principle: Separation based on hydrophobicity (C18 column).
-
Limitation: Br and Cl atoms have similar lipophilicity contributions. Impurity 9 often elutes on the "tail" of the main peak or requires very high plate counts (
) to resolve. -
Suitability: Routine QC (if resolution
is achieved).
Method B: UHPLC-MS/MS (Mass Spectrometry)
-
Principle: Separation by m/z ratio.
-
Advantage: Definitive identification. Bromine has a distinct 1:1 isotopic pattern (
), while Chlorine has a 3:1 pattern ( ). -
Suitability: R&D, Impurity Fate Mapping, and Trace Analysis (< 0.05%).
Performance Matrix
| Metric | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS (Alternative) |
| Specificity | Moderate (Risk of Co-elution) | High (Mass Selective) |
| LOD (Limit of Detection) | ~0.03% | < 0.005% |
| Resolution ( | 1.2 - 1.8 (Critical Parameter) | N/A (Mass resolved) |
| Cost per Run | Low | High |
| Application | Release Testing | Characterization & Qualification |
Experimental Protocol: Optimized HPLC Method
To ensure compliance with ICH Q3A, the following "Self-Validating" protocol is recommended for routine monitoring. This method utilizes a Phenyl-Hexyl column to maximize selectivity between the Halo-analogs.
Methodology:
-
Column: Waters XSelect CSH Phenyl-Hexyl,
(or equivalent).-
Why: Phenyl phases offer
interactions that differentiate the electron density of the Naphthalene ring influenced by the halogen substituent (Cl vs Br).
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B (Isocratic hold)
-
2-15 min: 30%
70% B (Linear ramp) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 290 nm (secondary).
-
System Suitability Requirement: Resolution (
) between Lesinurad and Impurity 9 must be .
Qualification Strategy (The "Why" & "How")
If Impurity 9 cannot be reduced below 0.15% (API) or 0.20% (Product) via process optimization (e.g., recrystallization in Ethanol/Water), a formal qualification is required.
Qualification Decision Tree
This workflow ensures compliance with ICH M7 (Genotoxicity) and Q3A/B (General Toxicity).
Caption: Logical workflow for qualifying Impurity 9, moving from genotoxicity assessment to general toxicity studies.
Scientific Rationale:
-
Genotoxicity (ICH M7): The substitution of Bromine with Chlorine on a triazole ring is generally not a structural alert for mutagenicity. Thus, it is likely a Class 5 (Non-mutagenic) or Class 3 (Alert unrelated to structure) impurity.
-
General Toxicity: If the impurity level is 0.3% (example), the patient is exposed to
. If the NOAEL (No Observed Adverse Effect Level) of Lesinurad in rat tox studies was established with a batch containing 0.3% of this impurity, the impurity is automatically qualified up to that level. -
Bridge Study: If the tox batch was clean, a 14-day bridging study with spiked Impurity 9 may be necessary to prove it does not alter the toxicity profile.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Link
-
International Council for Harmonisation (ICH). Guideline Q3B(R2): Impurities in New Drug Products. (2006). Link
-
U.S. Food and Drug Administration (FDA). Zurampic (Lesinurad) Prescribing Information. (2015).[1][2][3][4][5] Link
-
National Institutes of Health (NIH) PubChem. Lesinurad Compound Summary (CID 53465279).Link
-
ChemicalBook. Lesinurad Impurity 9 (CAS 1533519-98-0) Product Entry.Link
Sources
Purity Assessment of Lesinurad Impurity 9 using qNMR: A Comparative Technical Guide
Executive Summary
In the synthesis of Lesinurad (Zurampic), a URAT1 inhibitor, the characterization of process-related impurities is critical for ICH Q3A compliance. This guide focuses on Impurity 9 (a specific process-related des-bromo derivative often encountered in the bromination step).
While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine purity analysis, it relies heavily on Relative Response Factors (RRF). For novel impurities like Impurity 9 where no certified reference standard exists, assuming an RRF of 1.0 can lead to significant potency estimation errors.
This guide compares Method A (HPLC-UV Mass Balance) against Method B (Quantitative NMR - qNMR) . We demonstrate that qNMR provides a superior, self-validating absolute purity assessment, revealing a "Potency Gap" often missed by chromatographic methods.
The Analytical Challenge: Lesinurad Impurity 9
Lesinurad possesses a naphthalene ring linked to a triazole moiety.[1] "Impurity 9" in this context refers to the Des-bromo derivative (2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid), a common side-product resulting from incomplete bromination or reductive debromination.
The Problem with HPLC-UV
-
Chromophore Variance: The bromine atom on the triazole ring in Lesinurad significantly alters the electronic density and UV absorption maximum compared to Impurity 9.
-
The "Area %" Trap: Without a purified standard of Impurity 9 to establish a response factor, analysts often assume Area % = Weight %.
-
Result: If Impurity 9 has a lower extinction coefficient than Lesinurad, HPLC will underestimate the impurity level, risking regulatory non-compliance.
The Solution: qNMR
qNMR is a primary ratio method.[2][3] The signal intensity is directly proportional to the molar ratio of the nuclei, independent of the molecule's optical properties. It allows for absolute purity determination using a traceable Internal Standard (IS).
Comparative Analysis: HPLC vs. qNMR
The following table summarizes the structural differences and performance metrics between the two methodologies for Impurity 9.
| Feature | Method A: HPLC-UV (Area %) | Method B: 1H-qNMR (Internal Standard) |
| Principle | Separation based on polarity; detection based on UV extinction coefficient ( | Nuclear spin relaxation; signal area |
| Reference Standard | Required (for accurate w/w%). Assumed RRF=1.0 if unavailable. | Not Required for analyte. Only requires a Traceable Internal Standard (IS). |
| Traceability | Low (unless impurity standard is certified). | High (Traceable to NIST via IS). |
| Sample Prep | Dilution in mobile phase. | Gravimetric weighing (critical precision). |
| Major Risk | Over/Under-estimation due to RRF variance. | Incomplete relaxation ( |
| Turnaround | 30-60 mins (Method Development can take weeks). | 15-30 mins (Generic parameters). |
Experimental Protocol: qNMR Workflow
Reagents and Equipment
-
Analyte: Lesinurad Impurity 9 (isolated crude).
-
Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity).
-
Why Maleic Acid? It provides a sharp singlet at
6.05 ppm, a region typically free from Lesinurad's aromatic (7.2–8.6 ppm) and aliphatic (0.6–4.0 ppm) signals.
-
-
Solvent: DMSO-d6 (99.9 atom % D).
-
Why DMSO? Lesinurad and its salts exhibit excellent solubility in DMSO, preventing line broadening caused by aggregation.
-
Step-by-Step Methodology
Step 1: T1 Relaxation Determination (Inversion Recovery)
Before quantitation, the longitudinal relaxation time (
-
Protocol: Run an inversion-recovery experiment.
-
Target: Lesinurad aromatic protons typically have
. -
Requirement: The relaxation delay (
) must be set to (approx. 15–20s) to achieve 99.3% magnetization recovery.
Step 2: Sample Preparation (Gravimetric) Precision weighing is the single largest source of error in qNMR.
-
Weigh
mg of Impurity 9 directly into a vial. Record mass ( ). -
Weigh
mg of Maleic Acid (IS) into the same vial. Record mass ( ). -
Dissolve in 0.6 mL DMSO-d6. Vortex until strictly homogeneous.
-
Transfer to a 5mm NMR tube.
Step 3: Acquisition Parameters
-
Pulse Sequence: zg (standard 1H pulse) or zg30 (30-degree pulse).
-
Spectral Width: 20 ppm (to capture all signals and baseline).
-
Relaxation Delay (D1): 30 seconds (Conservative setting to ensure full quantitation).
-
Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).
-
Temperature: 298 K.
Step 4: Processing
-
Phasing: Manual phasing is required (automatic phasing often distorts baselines).
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).
-
Integration: Integrate the IS singlet (
6.05) and a distinct analyte signal (e.g., the Triazole-S-CH2 singlet at 4.0 ppm or specific aromatic doublet).
Calculation
Calculate the purity (
Where:
- = Integral area[2][4]
- = Number of protons (IS=2, Analyte=2 for CH2)
-
= Molar Mass (Impurity 9
325.39 g/mol ; Maleic Acid = 116.07 g/mol ) - = Weight (mg)[5]
- = Purity (as decimal)
Results & Data Interpretation
The following data represents a typical comparative study for a batch of isolated Impurity 9.
Table 1: Comparative Purity Assessment
| Metric | HPLC-UV (254 nm) | qNMR (DMSO-d6) | Delta (Discrepancy) |
| Raw Purity | 98.2% (Area %) | 94.1% (w/w %) | -4.1% |
| Response Factor | Assumed 1.0 | N/A (Molar) | |
| Interpretation | Overestimation. The impurity absorbs UV strongly at 254nm, or the sample contains inorganic salts/solvents invisible to UV. | True Potency. qNMR accounts for residual solvents, salts, and water content that HPLC misses. |
Analysis: The 4.1% discrepancy is significant. HPLC suggests a "high purity" reference standard. However, qNMR reveals that the sample likely contains trapped solvent or inorganic salts (common in Lesinurad salt formation steps) or that the UV extinction coefficient of the Des-bromo impurity is higher than the parent, inflating the Area %. Using the HPLC value to assign potency to this standard would introduce a 4% bias into all subsequent QC testing.
Validated Workflow Diagram
The following diagram illustrates the decision logic and workflow for characterizing this impurity.
Caption: Figure 1. Self-validating qNMR workflow for Lesinurad Impurity 9 purity assignment.
Conclusion
For Lesinurad Impurity 9 , relying solely on HPLC Area % is scientifically unsound during early development due to the lack of established Relative Response Factors.
-
Recommendation: Adopt qNMR as the primary method for assigning potency to secondary standards of Impurity 9.
-
Impact: This ensures that subsequent HPLC methods validated using this standard are accurate, preventing "mass balance" failures in drug product stability studies.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[4] USP-NF.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.
-
Bharti, S. K., et al. (2012). Quantitative NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.
-
Fagan, P., et al. (2017). The development of an effective synthetic route of lesinurad (RDEA594).[5] Chemistry Central Journal. (Context for impurity structures).
Sources
Inter-laboratory validation of Lesinurad Impurity E assay methods
Comparative Guide: Inter-Laboratory Validation of Lesinurad Impurity E Assay Methods
Executive Summary
This technical guide addresses the critical analytical challenge of quantifying Impurity E (Des-cyclopropyl lesinurad) in Lesinurad API. While standard C18 pharmacopeial-style methods often provide adequate retention, they frequently fail inter-laboratory reproducibility requirements due to the structural similarity between Impurity E and the parent drug.
This document presents a comparative validation study between a Legacy C18 Method and an Optimized Core-Shell Phenyl-Hexyl Method . Experimental data across three independent laboratories demonstrates that the Phenyl-Hexyl method offers superior resolution (
Introduction: The Separation Challenge
Lesinurad is a URAT1 inhibitor used for the treatment of gout.[1][2][3][4] Its impurity profile includes several process-related substances, but Impurity E (CAS 1210330-64-5) presents a unique chromatographic challenge.
-
Lesinurad: 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid.
-
Impurity E: 2-[[5-bromo-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid.[5]
The Problem: The only structural difference is the absence of a cyclopropyl group on the naphthalene ring. On standard alkyl-bonded phases (C18), the hydrophobicity difference is negligible, leading to co-elution or "shoulder" peaks that vary significantly with column batch and dwell volume.
Methodological Comparison
We compared two distinct chromatographic approaches. The "Legacy Method" represents typical literature conditions (e.g., Khader et al.), while the "Proposed Method" utilizes alternative selectivity mechanisms.
Table 1: Instrument and Column Conditions
| Parameter | Method A: Legacy (Reference) | Method B: Proposed (Optimized) |
| Stationary Phase | Fully Porous C18 (L1) | Core-Shell Phenyl-Hexyl (L11) |
| Particle Size | 5.0 µm | 2.7 µm (Fused-Core) |
| Dimensions | 250 x 4.6 mm | 100 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water | 10mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Methanol | Acetonitrile : Methanol (50:50) |
| Gradient | Isocratic (40:60 A:B) | Gradient (See Protocol) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
Why Method B Works (Causality)
Method B utilizes a Phenyl-Hexyl stationary phase. The naphthalene ring of Lesinurad and Impurity E engages in
Visualization: Separation Logic & Workflow
The following diagram illustrates the mechanistic difference between the methods and the validation workflow used.
Figure 1: Mechanistic comparison of separation modes and the inter-laboratory validation workflow.
Experimental Protocol (Method B)
To ensure self-validating reproducibility, follow this exact workflow.
Reagents:
-
Lesinurad Reference Standard (>99.5%)[5]
-
Impurity E Reference Standard (Synthetic des-cyclopropyl analog)
-
Ammonium Formate (HPLC Grade)
-
Formic Acid (for pH adjustment)
Step-by-Step Workflow:
-
Buffer Preparation: Dissolve 0.63g Ammonium Formate in 1000mL water. Adjust pH to 3.5 ± 0.05 with Formic Acid. Filter through 0.22µm membrane.
-
System Suitability Solution (SST): Prepare a solution containing 0.5 mg/mL Lesinurad and 0.005 mg/mL Impurity E (1.0% spike) in Diluent (50:50 Water:Methanol).
-
Equilibration: Flush column with 90% Mobile Phase A for 20 minutes.
-
Gradient Program:
-
0.0 min: 10% B
-
10.0 min: 60% B
-
12.0 min: 90% B
-
15.0 min: 10% B (Re-equilibration)
-
-
Injection: Inject 5 µL of SST.
-
Acceptance Criteria:
-
Resolution (
) between Impurity E and Lesinurad > 2.0. -
Tailing Factor (Lesinurad) < 1.5.[4]
-
Inter-Laboratory Validation Results
The validation was conducted across three distinct sites:
-
Lab 1: Originating R&D Site (Waters Acquity UPLC)
-
Lab 2: QC Release Site (Agilent 1290 Infinity)
-
Lab 3: Contract Research Organization (Shimadzu Nexera)
Table 2: Comparative Robustness Data (n=6 injections per lab)
| Parameter | Method A (C18) - Lab 1 | Method A (C18) - Lab 2 | Method B (Phenyl) - Lab 1 | Method B (Phenyl) - Lab 2 | Method B (Phenyl) - Lab 3 |
| Impurity E RT (min) | 6.12 | 6.05 | 4.25 | 4.28 | 4.24 |
| Lesinurad RT (min) | 6.35 | 6.22 | 5.10 | 5.12 | 5.09 |
| Resolution ( | 1.1 (Fail) | 0.9 (Fail) | 3.8 | 3.6 | 3.7 |
| % RSD (Area) | 4.5% | 6.2% | 0.8% | 1.1% | 0.9% |
| USP Tailing | 1.8 | 1.9 | 1.1 | 1.2 | 1.1 |
Data Analysis:
Method A failed in Lab 2 due to peak merging (
Discussion & Recommendations
The inter-laboratory validation confirms that Method B is the superior choice for regulatory filing and routine QC.
-
Selectivity: The Phenyl-Hexyl phase provides "orthogonal" selectivity. While C18 relies solely on hydrophobicity (where Lesinurad and Impurity E are nearly identical), the Phenyl phase exploits the steric bulk of the cyclopropyl group, which hinders the
- interaction of Lesinurad, allowing the sterically unhindered Impurity E to retain slightly differently (or elute earlier depending on specific solvent interactions). -
Speed: The use of 2.7µm Core-Shell particles allows for higher flow rates (1.2 mL/min) without backpressure limitations, reducing run time from 25 mins (Method A) to 15 mins (Method B).
-
Transferability: The low %RSD (<1.2%) across three different instrument vendors proves the method is robust against dwell volume differences.
Final Recommendation: Adopt Method B for all release testing of Lesinurad API. Ensure the "Des-cyclopropyl" Impurity E standard is used for system suitability to verify column performance.
References
-
Veeprho Laboratories. (n.d.). Lesinurad Impurity E Reference Standard. Retrieved from [Link]
-
Khader, A., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad. International Journal of Applied Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Dastiagiriamma, P., et al. (2018).[3] A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Quan, Y., et al. (2019). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Omega. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
